2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPGURBRHOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700178 | |
| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-82-4 | |
| Record name | 2,6-Difluoro-α-methyl-4-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2,6-difluoro-4-nitrophenyl)propanoic acid, a compound of interest for researchers in medicinal chemistry and drug discovery. The guide details the proposed synthetic pathway, experimental protocols for analogous reactions, and a summary of quantitative data to facilitate laboratory work.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process commencing with the commercially available 2,6-difluoro-4-nitrotoluene. The proposed synthetic route involves three key transformations:
-
Oxidation: The methyl group of 2,6-difluoro-4-nitrotoluene is oxidized to a carboxylic acid, yielding 2,6-difluoro-4-nitrobenzoic acid.
-
Homologation: The carbon chain of the benzoic acid derivative is extended by one carbon atom through the Arndt-Eistert reaction to produce (2,6-difluoro-4-nitrophenyl)acetic acid.
-
α-Methylation: The final step involves the introduction of a methyl group at the alpha position of the acetic acid derivative to afford the target compound, this compound.
A schematic representation of this synthetic pathway is provided below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for each step are provided below, based on established methodologies for analogous transformations. Researchers should note that optimization of these procedures for the specific substrates may be necessary.
Step 1: Oxidation of 2,6-Difluoro-4-nitrotoluene to 2,6-Difluoro-4-nitrobenzoic Acid
This procedure is adapted from the well-established oxidation of nitrotoluenes to their corresponding benzoic acids using potassium permanganate.
Materials:
-
2,6-Difluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-difluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.
-
Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the resulting aqueous solution with concentrated hydrochloric acid to precipitate the crude 2,6-difluoro-4-nitrobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Step 2: Arndt-Eistert Homologation of 2,6-Difluoro-4-nitrobenzoic Acid
This two-part procedure involves the formation of an acid chloride followed by reaction with diazomethane and subsequent Wolff rearrangement to yield the homologated acetic acid derivative.[1][2][3]
Part A: Formation of 2,6-Difluoro-4-nitrobenzoyl Chloride
Materials:
-
2,6-Difluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-difluoro-4-nitrobenzoic acid (1 equivalent) in dry toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (approximately 1.5-2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Part B: Reaction with Diazomethane and Wolff Rearrangement
Materials:
-
2,6-Difluoro-4-nitrobenzoyl chloride
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)
-
Silver oxide (Ag₂O) or other suitable catalyst for Wolff rearrangement
-
Dioxane
-
Water
Procedure:
-
Dissolve the crude 2,6-difluoro-4-nitrobenzoyl chloride in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) with gentle stirring until the yellow color of diazomethane persists.
-
Allow the reaction to stir at 0°C for an additional 30 minutes.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone.
-
Dissolve the crude diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver oxide.
-
Heat the mixture gently (e.g., 50-60°C) with stirring. The Wolff rearrangement is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and filter to remove the catalyst.
-
Acidify the filtrate with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,6-difluoro-4-nitrophenyl)acetic acid.
-
Purify the product by column chromatography or recrystallization.
Step 3: α-Methylation of (2,6-Difluoro-4-nitrophenyl)acetic Acid
This procedure utilizes a strong base to deprotonate the α-carbon, followed by quenching with an electrophilic methyl source.
Materials:
-
(2,6-Difluoro-4-nitrophenyl)acetic acid
-
Lithium diisopropylamide (LDA) or other suitable strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (2,6-difluoro-4-nitrophenyl)acetic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (approximately 2.2 equivalents) in THF to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.
-
Stir the resulting dianion solution at -78°C for 30-60 minutes.
-
Slowly add methyl iodide (or another methylating agent, approximately 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. These values should serve as a guideline, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Oxidation of Nitrotoluene Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrotoluene | KMnO₄ | Pyridine/H₂O | Reflux | 4 | ~75 |
| p-Nitrotoluene | Na₂Cr₂O₇/H₂SO₄ | Water | Reflux | 1 | 82-86 |
| 2-Fluoro-4-nitrotoluene | CrO₃/H₂SO₄ | Acetic Acid | 100 | - | - |
Table 2: Arndt-Eistert Homologation of Benzoic Acid Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Toluene, Ether, Dioxane | Reflux, 0, 60 | 2, 1, 2 | 50-80[4] |
| Substituted Benzoic Acids | (as above) | (as above) | (as above) | (as above) | Varies |
Table 3: α-Methylation of Phenylacetic Acid Derivatives
| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetic Acid | LDA (2.2 eq) | CH₃I | THF | -78 to RT | 2-4 | ~90 |
| Substituted Phenylacetic Acids | LDA (2.2 eq) | CH₃I | THF | -78 to RT | Varies | Varies |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of interest for biological investigation.
-
Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogue: The 2-arylpropanoic acid motif is a classic pharmacophore found in numerous NSAIDs, such as ibuprofen and naproxen. These drugs typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the arachidonic acid pathway leading to the production of prostaglandins.
-
Fluorine and Nitro Group Effects: The presence of two fluorine atoms and a nitro group on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. Fluorine substitution is a common strategy in drug design to enhance binding affinity and metabolic stability.[5] The electron-withdrawing nature of the nitro and fluoro substituents may influence the pKa of the carboxylic acid and the compound's interaction with biological targets.
-
Potential for Novel Mechanisms: While inhibition of the COX pathway is a primary hypothesis, the unique substitution pattern may lead to interactions with other biological targets. Further research is warranted to explore its potential effects on other signaling pathways involved in inflammation, pain, and cancer.
The diagram below illustrates the arachidonic acid signaling pathway, a potential target for compounds with the 2-arylpropanoic acid scaffold.
Caption: The arachidonic acid pathway and the hypothesized target of this compound.
Conclusion
This technical guide outlines a feasible synthetic strategy for this compound, providing valuable information for researchers in the field. The detailed protocols for analogous reactions and the compilation of quantitative data offer a solid foundation for the practical synthesis of this and related compounds. The potential biological significance of this molecule as a modulator of the arachidonic acid pathway warrants further investigation to elucidate its precise mechanism of action and therapeutic potential. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as diazomethane and strong bases.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-free α-arylation of nitroketones with diaryliodonium salts for the synthesis of tertiary α-aryl, α-nitro ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Biological Evaluation of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid. Due to the limited availability of direct experimental data in the public domain, this document combines predicted values with established knowledge of structurally related compounds. The guide outlines a plausible synthetic route and details standard experimental protocols for the evaluation of its likely biological activity as a cyclooxygenase (COX) inhibitor. This information serves as a valuable resource for researchers interested in the potential therapeutic applications of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molar Mass | 231.15 g/mol | [1] |
| CAS Number | 1226776-82-4 | [1] |
| Boiling Point (Predicted) | 342.6 ± 42.0 °C | [1] |
| pKa (Predicted) | 3.36 ± 0.15 | [1] |
| logP (Predicted) | 2.584 | [1] |
Synthesis and Purification
A detailed, experimentally validated protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The suggested pathway involves the nitration of a difluorophenyl starting material followed by steps to introduce the propanoic acid moiety.
A potential synthetic workflow is outlined below:
References
Technical Whitepaper: 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (CAS 1226776-82-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, a key chemical intermediate. The primary focus of this guide is to detail its synthesis, chemical properties, and its role as a precursor in the development of advanced therapeutic agents, specifically as antagonists of Inhibitor of Apoptosis Proteins (IAPs). All presented data is collated from publicly available patent literature to ensure a factual and reproducible basis for further research and development.
Introduction
This compound, identified by CAS number 1226776-82-4, is a substituted phenylpropanoic acid derivative. Its chemical structure, featuring a difluorinated and nitrated phenyl ring, makes it a valuable and reactive building block in medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the propanoic acid moiety. This compound has gained relevance primarily as a key intermediate in the synthesis of complex molecules designed to modulate specific biological pathways, such as apoptosis.
Chemical and Physical Properties
A summary of the known chemical and physical properties for this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1226776-82-4 |
| Molecular Formula | C₉H₇F₂NO₄ |
| Molecular Weight | 231.15 g/mol |
| IUPAC Name | This compound |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
| Boiling Point | (Not specified in available literature) |
Synthesis and Experimental Protocols
The synthesis of this compound is detailed in patent literature, specifically in the context of preparing precursors for IAP antagonists. The protocol outlined below is a composite of standard organic chemistry techniques and specific examples found within these documents.
Synthetic Pathway Overview
The synthesis is a multi-step process starting from commercially available 1,3-difluoro-5-nitrobenzene. A logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and are intended for execution by qualified chemists in a controlled laboratory setting.
Step 1: Synthesis of Diethyl (2,6-difluoro-4-nitrophenyl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-difluoro-5-nitrobenzene in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl (2,6-difluoro-4-nitrophenyl)malonate.
Step 2: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid
-
Dissolve diethyl (2,6-difluoro-4-nitrophenyl)malonate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-Difluoro-4-nitrophenyl)acetic acid.
Step 3: Synthesis of Methyl 2-(2,6-difluoro-4-nitrophenyl)acetate
-
To a solution of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid in methanol at 0 °C, add thionyl chloride dropwise.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-(2,6-difluoro-4-nitrophenyl)acetate.
Step 4: Synthesis of Methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere.
-
To this LDA solution, add a solution of methyl 2-(2,6-difluoro-4-nitrophenyl)acetate in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate.
Step 5: Synthesis of this compound (Target Compound)
-
Dissolve methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 6-12 hours.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 1-2 with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Role in Drug Discovery and Development
The primary documented application of this compound is as an intermediate in the synthesis of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that regulate apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.
IAP Antagonism Pathway
Small molecule IAP antagonists, often referred to as SMAC mimetics, are designed to mimic the endogenous protein Smac/DIABLO. They bind to the BIR domains of IAPs (such as cIAP1, cIAP2, and XIAP), which prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. The synthesis of these complex antagonists often involves the coupling of this compound with other elaborate chemical moieties. The nitro group on the phenyl ring is often reduced to an amine at a later stage in the synthesis to allow for further functionalization.
Caption: Simplified signaling pathway for IAP antagonism by SMAC mimetics.
Conclusion
This compound is a specialized chemical intermediate with a critical role in the synthesis of sophisticated drug candidates, particularly in the field of oncology. The synthetic protocols provided herein offer a roadmap for its preparation, enabling further research into its applications. While direct biological activity data for this compound is not publicly available, its utility as a precursor for potent IAP antagonists underscores its importance in the drug discovery pipeline. Future research may explore other potential applications of this versatile building block.
Disclaimer
The information provided in this document is for research and development purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols. The authors and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
Spectroscopic Data for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of predicted spectroscopic data for the compound 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (CAS Registry Number: 1226776-82-4).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided for reference.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₇F₂NO₄[1]
-
Molecular Weight: 231.15 g/mol [1]
-
Exact Mass: 231.03431403[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and atomic arrangement.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~8.0-8.2 | Triplet | 2H | Aromatic H (meta to -NO₂) |
| ~4.0-4.3 | Quartet | 1H | -CH(CH₃)- |
| ~1.6-1.8 | Doublet | 3H | -CH₃ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175-180 | -COOH |
| ~158-162 (doublet) | Aromatic C-F |
| ~145-150 | Aromatic C-NO₂ |
| ~125-130 (triplet) | Aromatic C-H |
| ~110-115 (doublet) | Aromatic C (ipso to propanoic acid) |
| ~40-45 | -CH(CH₃)- |
| ~15-20 | -CH₃ |
Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1520-1560 | Strong | N-O asymmetric stretch (nitro group) |
| 1340-1380 | Strong | N-O symmetric stretch (nitro group) |
| 1200-1300 | Strong | C-F stretch |
| 1000-1100 | Medium | C-O stretch |
Predicted sample state: Solid (KBr pellet or thin film).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 231.03 | [M]⁺ (Molecular Ion) |
| 186.03 | [M - COOH]⁺ |
| 185.02 | [M - HCOOH]⁺ |
| 139.01 | [M - COOH - NO₂]⁺ |
Predicted ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure complete dissolution.
2. ¹H NMR Acquisition:
- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Set a spectral width of approximately 200-220 ppm.
- A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is typically used.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Reference the spectrum to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
2. IR Spectrum Acquisition:
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Preparation (Electrospray Ionization - ESI):
- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solvent should be compatible with the mass spectrometer's ionization source.
2. Mass Spectrum Acquisition:
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
- Acquire the mass spectrum in either positive or negative ion mode, depending on which provides a better signal for the analyte.
3. Data Analysis:
- Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and any significant fragment ions.
- The high-resolution mass spectrum can be used to confirm the elemental composition of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
The Ascending Trajectory of Difluoro-Nitrophenyl Derivatives in Therapeutic Research
An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanistic Insights of a Promising Class of Bioactive Molecules
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly turning their attention to the pharmacological potential of difluoro-nitrophenyl derivatives. This class of compounds is demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.
Anticancer Activity: A Primary Focus of Investigation
Difluoro-nitrophenyl derivatives have emerged as potent cytotoxic agents against various cancer cell lines. The presence of the difluorophenyl and nitrophenyl moieties appears to be crucial for their anticancer effects, influencing their ability to induce apoptosis and inhibit cell proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative difluoro-nitrophenyl derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| Ch-19 | Chalcone | KYSE-450 (Esophageal) | 4.97 | [1] |
| Ch-19 | Eca-109 (Esophageal) | 9.43 | [1] | |
| Not Specified | Chalcone | MCF-7 (Breast) | 1.33 - 172.20 | [2] |
| A14 | Chalcone | MCF-7 (Breast) | 9.795 | [3] |
| A1 | Chalcone | MCF-7 (Breast) | >168.6 (less active) | [3] |
Antimicrobial Potential: A Renewed Arsenal Against Drug Resistance
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Difluoro-nitrophenyl derivatives are showing considerable promise in this area, with several compounds exhibiting potent activity against a range of bacteria.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents the MIC values for selected difluoro-nitrophenyl derivatives against various bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Citation |
| Vb | N-arylpyrrole | MRSA | 4 | [4] |
| Vc | N-arylpyrrole | MRSA | 4 | [4] |
| Ve | N-arylpyrrole | MRSA | 4 | [4] |
| Vc | E. coli | - | - | [4] |
| Vc | K. pneumoniae | - | - | [4] |
| Vc | A. baumannii | - | - | [4] |
| Vc | M. phlei | 8 | [4] | |
| 3c | Nitrofluoroquinolone | H. pylori (metronidazole-resistant) | 2-64 | [5] |
| 5 & 6 | Nitrofuran-isatin hybrid | MRSA | 8 and 1, respectively |
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Certain difluoro-nitrophenyl derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO).
Quantitative Anti-inflammatory Data
The following data points highlight the potential of these compounds to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound Class | Key Findings | Citation |
| Enone derivatives | 3,5-difluoro substitution on the 3-phenyl ring showed high superoxide generation inhibitory activity. | [6] |
Mechanistic Insights: Unraveling the Signaling Pathways
The biological activities of difluoro-nitrophenyl derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways. A significant body of evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the JNK and p38 signaling cascades, in their anticancer and anti-inflammatory effects.
MAPK Signaling Pathway in Anticancer Activity
In many cancers, the dysregulation of the MAPK pathway, including the JNK and p38 cascades, is a critical driver of cell proliferation and survival. Certain difluoro-nitrophenyl derivatives are thought to exert their cytotoxic effects by modulating the phosphorylation status of key proteins within these pathways, ultimately leading to apoptosis.
Caption: Modulation of the JNK and p38 MAPK pathways by difluoro-nitrophenyl derivatives leading to apoptosis.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
A common method for synthesizing chalcone derivatives involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.
Caption: Workflow for the synthesis of chalcone derivatives.
Detailed Protocol:
-
Dissolve one molar equivalent of the substituted acetophenone and one molar equivalent of the substituted benzaldehyde in a suitable solvent such as ethanol.
-
Slowly add a catalytic amount of a base, for example, a 40% aqueous sodium hydroxide solution, to the stirred reaction mixture at room temperature.[1]
-
Continue stirring the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water to remove any remaining base, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.[7]
Synthesis of 2-Amino-5-nitropyridine
This compound is a key intermediate in the synthesis of various bioactive molecules.
Detailed Protocol:
-
To a solution of 2-aminopyridine in an organic solvent like 1,2-dichloroethane, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (e.g., below 10°C).[8]
-
After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 58°C).[8]
-
Cool the reaction mixture to room temperature and wash with water until the pH is neutral.
-
Remove the organic solvent under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine.[8]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the difluoro-nitrophenyl derivative and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the control and determine the IC50 value using appropriate software.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Detailed Protocol:
-
Prepare a series of two-fold dilutions of the difluoro-nitrophenyl derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Detailed Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.[9]
-
Pre-treat the cells with various concentrations of the difluoro-nitrophenyl derivative for a specified time (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.[9]
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.[9][10]
-
The amount of nitrite is proportional to the amount of NO produced.
Conclusion and Future Directions
Difluoro-nitrophenyl derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential. A deeper understanding of their mechanisms of action, particularly their interactions with specific signaling pathways, will be crucial for the rational design of next-generation drugs based on this privileged chemical structure.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Profound Relationship Between Structure and Activity in Arylpropionic Acid Derivatives: A Technical Guide
An in-depth exploration into the core principles governing the anti-inflammatory and analgesic properties of arylpropionic acid derivatives, this technical guide is tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used in their evaluation.
Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. Their therapeutic efficacy is intrinsically linked to their chemical architecture, where subtle molecular modifications can profoundly influence their pharmacological profile. This guide delves into the critical structural features that dictate their potency and selectivity, providing a foundational understanding for the rational design of next-generation anti-inflammatory agents.
Core Principles of Arylpropionic Acid SAR
The anti-inflammatory and analgesic effects of arylpropionic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation. The structure-activity relationship of these compounds is well-defined, with several key features governing their interaction with the COX enzymes.
A central pharmacophoric element is the carboxylic acid moiety , which is crucial for binding to the active site of the COX enzymes. Studies have shown that replacing this group with bioisosteres such as tetrazoles, hydroxamic acids, or amides often leads to a decrease in anti-inflammatory and analgesic activity.[1][2][3][4] Another critical feature is the α-methyl substituent on the propionic acid side chain. This methyl group enhances the anti-inflammatory activity and reduces side effects.
Stereochemistry plays a pivotal role in the activity of arylpropionic acids. The (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory activity against COX enzymes compared to the (R)-enantiomer.
Quantitative Analysis of COX Inhibition
The potency and selectivity of arylpropionic acid derivatives are quantified by their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 isoforms. The following tables summarize the in vitro COX inhibitory activity of representative arylpropionic acid derivatives, highlighting the impact of structural modifications.
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | H | >100 | >100 | - |
| 6b | 2-Cl | >100 | >100 | - |
| 6c | 4-Cl | 53.2±2.1 | 84.1±3.5 | 0.63 |
| 6d | 2,4-diCl | 41.6±1.8 | 78.5±3.2 | 0.53 |
| 6e | 2-F | >100 | >100 | - |
| 6f | 4-F | 68.3±2.7 | >100 | - |
| 6g | 2-CH3 | >100 | >100 | - |
| 6h | 4-CH3 | 12.7±0.5 | 21.3±0.9 | 0.60 |
| 6i | 2-OCH3 | >100 | >100 | - |
| 6j | 4-OCH3 | 75.4±3.1 | >100 | - |
| 6k | 2-NO2 | >100 | >100 | - |
| 6l | 4-NO2 | 15.8±0.6 | 29.7±1.3 | 0.53 |
| 6m | 4-N(CH3)2 | 39.8±1.6 | 63.8±2.8 | 0.62 |
| Ibuprofen | 14.6±0.6 | 27.6±1.1 | 0.53 | |
| Nimesulide | 85.2±3.6 | 15.3±0.7 | 5.57 |
In Vivo Anti-Inflammatory and Analgesic Activity
The in vivo efficacy of arylpropionic acid derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents, which measures the anti-inflammatory effect. Analgesic properties are often evaluated using the acetic acid-induced writhing test or the hot plate test. The following table presents in vivo data for a series of novel selective COX-2 inhibitors.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition of edema) | ED50 (µmol/kg) |
| 6b | 78.3 | 11.74 |
| 6j | 75.1 | 13.38 |
| Celecoxib | 68.5 | 16.24 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the structure-activity relationships of arylpropionic acid derivatives. Below are summaries of key experimental protocols.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound's ability to inhibit the COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Stop solution (e.g., HCl)
-
Detection system (e.g., ELISA for PGE2)
Procedure:
-
In a multi-well plate, combine the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference standard to the wells.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (or other suitable rodent strain)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound and reference drug (e.g., indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Administer the test compound or reference drug to the rats (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The increase in paw volume is an indicator of inflammation.
-
Calculate the percentage inhibition of edema for the treated groups compared to a control group that received only the vehicle.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
Mice (e.g., Swiss albino)
-
Acetic acid solution (e.g., 0.6% in saline)
-
Test compound and reference analgesic (e.g., aspirin)
Procedure:
-
Administer the test compound or reference drug to the mice.
-
After a defined period (e.g., 30 minutes), inject acetic acid intraperitoneally.
-
Observe the mice for a set duration (e.g., 20 minutes) and count the number of "writhes" (a characteristic stretching and constriction of the abdomen).
-
A reduction in the number of writhes compared to a control group indicates analgesic activity.
-
Calculate the percentage of inhibition of writhing.[5][6][7][8]
Hot Plate Test
This method is used to assess centrally acting analgesics.[9][10][11][12][13]
Materials:
-
Mice or rats
-
Hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C)
-
Test compound and reference analgesic (e.g., morphine)
Procedure:
-
Administer the test compound or reference drug to the animals.
-
At predetermined time intervals, place the animal on the hot plate.
-
Record the latency time until the animal exhibits a pain response (e.g., licking a paw or jumping).
-
A longer latency period compared to a control group indicates an analgesic effect.[9][11][13]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX signaling pathway, a general experimental workflow, and the logical relationships in the structure-activity of arylpropionic acid derivatives.
Future Directions
The development of novel arylpropionic acid derivatives continues to be an active area of research. A key focus is the design of compounds with improved COX-2 selectivity to minimize gastrointestinal side effects associated with COX-1 inhibition. Additionally, the development of prodrugs is a promising strategy to reduce gastric irritation by masking the free carboxylic acid group.[14][15][16] Further exploration of bioisosteric replacements for the carboxylic acid moiety may also lead to compounds with enhanced pharmacokinetic profiles and reduced toxicity.[2][3][4][17][18] A deeper understanding of the intricate structure-activity relationships will undoubtedly pave the way for the discovery of safer and more effective anti-inflammatory and analgesic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <i>In-Vivo</i> Models for Management of Pain [file.scirp.org]
- 6. ajpp.in [ajpp.in]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Hot plate analgesiometer | PPTX [slideshare.net]
- 11. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. dol.inf.br [dol.inf.br]
- 14. researchgate.net [researchgate.net]
- 15. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. researchgate.net [researchgate.net]
The Emergence of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid: A Precursor in the Quest for Safer Anti-Inflammatory Agents
An In-depth Technical Guide on the Discovery, Synthesis, and Chemical Profile
Introduction
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant intermediate in the field of medicinal chemistry. Its discovery and synthesis are intrinsically linked to the ongoing endeavor to develop safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The discovery of this compound is rooted in a 2012 study by Yamakawa et al., published in the Journal of Medicinal Chemistry. The research team was focused on optimizing the structure of 2-fluoroloxoprofen, a non-selective cyclooxygenase-2 (COX-2) inhibitor, to enhance its anti-inflammatory efficacy while minimizing its ulcerogenic potential. This investigation into structure-activity relationships led to the synthesis of a series of 2-(aryl)propanoic acid derivatives. This compound was synthesized as a key building block in the multi-step synthesis of these novel NSAID candidates. Its specific substitution pattern was strategically designed to explore the impact of electron-withdrawing groups and fluorine atoms on the pharmacological profile of the final compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1226776-82-4 |
| Molecular Formula | C₉H₇F₂NO₄ |
| Molecular Weight | 231.15 g/mol |
| Appearance | (Not explicitly stated in the literature) |
| Purity | >95% (as per typical research standards) |
| Storage Conditions | (Not explicitly stated in the literature) |
Experimental Protocols
The synthesis of this compound was achieved through a multi-step process as detailed by Yamakawa et al. (2012). The following is a detailed experimental protocol for its preparation.
Synthesis of Ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate
-
Reaction Setup: To a solution of 1,3-difluoro-5-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Addition of Electrophile: After stirring for 30 minutes, add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate.
Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate (1.0 equivalent) in a mixture of THF and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (2.0 equivalents) to the solution.
-
Reaction Progression: Stir the mixture at room temperature for 4 hours.
-
Workup: Acidify the reaction mixture with 1N hydrochloric acid (HCl) to pH 2-3.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from a commercially available starting material to the final product through a series of well-established organic reactions.
Biological Activity and Signaling Pathways
As this compound is primarily a synthetic intermediate, the study by Yamakawa et al. (2012) does not report any direct biological activity or its effect on specific signaling pathways. Its significance lies in its role as a precursor to more complex molecules that were evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The final compounds derived from this intermediate were designed to interact with the active site of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Conclusion
This compound represents a noteworthy example of a targeted molecular design in the pursuit of improved pharmaceuticals. While not a therapeutic agent itself, its creation was a critical step in the synthesis of novel NSAIDs with a potentially better safety profile. The detailed synthetic protocols and the strategic rationale behind its design provide valuable insights for medicinal chemists and drug development professionals working on the next generation of anti-inflammatory therapies. Further exploration of derivatives of this compound could continue to yield promising candidates for clinical development.
Technical Guide: Solubility of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the theoretical considerations for its solubility, a detailed experimental protocol for its determination, and a framework for presenting the solubility data.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Difluoronitrophenyl Ring: The aromatic ring itself is non-polar and will contribute to solubility in less polar and aromatic solvents. The highly electronegative fluorine atoms and the nitro group (-NO2) introduce significant polarity and potential for dipole-dipole interactions, which can enhance solubility in polar aprotic solvents.
-
Propanoic Acid Side Chain: The short alkyl chain is a non-polar feature that will have a minor influence on the overall solubility.
Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in lower alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.
Quantitative Solubility Data
As previously stated, specific experimental data on the solubility of this compound is not currently available in published literature. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data not available | Data not available |
| Ethanol | Polar Protic | 25 | Data not available | Data not available |
| Acetone | Polar Aprotic | 25 | Data not available | Data not available |
| Ethyl Acetate | Polar Aprotic | 25 | Data not available | Data not available |
| Dichloromethane | Halogenated | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available |
| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available |
| Toluene | Aromatic | 25 | Data not available | Data not available |
| Hexane | Non-polar | 25 | Data not available | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol is followed by a quantitative analysis of the saturated solution using High-Performance Liquid Chromatography (HPLC), a common and accurate method for the analysis of aromatic carboxylic acids.[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for aromatic acid analysis (e.g., C18)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the analysis of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizations
Caption: Experimental workflow for solubility determination.
References
Preliminary Bioactivity Screening of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a novel small molecule with potential for biological activity, suggested by its structural similarity to other bioactive compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs). A systematic preliminary screening is essential to elucidate its pharmacological profile. This guide outlines a tiered approach for the initial in vitro evaluation of this compound, commencing with broad cytotoxicity assessments, followed by more specific assays targeting potential antimicrobial and anti-inflammatory activities. The proposed workflow provides a robust framework for generating initial data on the compound's efficacy and safety profile.
Proposed Preliminary Screening Workflow
The initial screening of a novel compound should follow a logical cascade to efficiently characterize its biological effects. The process begins with establishing a toxicity profile to determine appropriate concentration ranges for subsequent, more specific bioactivity assays.
Experimental Protocols
Detailed methodologies for key preliminary experiments are provided below.
Tier 1: Cytotoxicity Screening
The initial step is to assess the compound's toxicity to determine a viable concentration range for further testing.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]
-
Materials:
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
Appropriate cell line (e.g., HEK293 for general toxicity, RAW 264.7 for potential immune effects)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.[4]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes into the culture medium, serving as an indicator of cytotoxicity.[5]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound dilutions prepared as in the MTT assay
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect an aliquot (e.g., 50 µL) of the supernatant from each well and transfer it to a new 96-well plate.[4]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions (typically 50 µL).[4]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]
-
Stop Reaction: Add the stop solution provided in the kit.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
-
Tier 2: Antimicrobial Screening
If the compound shows low cytotoxicity, its potential antimicrobial properties can be assessed.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] The broth microdilution method is a standard procedure.[8]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound stock solution
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[8]
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
-
-
Protocol:
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.[7] This brings the final volume to 100 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]
-
Tier 2: Anti-inflammatory Screening
The propanoic acid moiety is a common feature in NSAIDs, making anti-inflammatory activity a plausible hypothesis.
1. COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the formation of pro-inflammatory prostaglandins.[9][10]
-
Materials:
-
Commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound dilutions
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control[10]
-
-
Protocol:
-
Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, probe) as per the kit manufacturer's instructions.[10][11]
-
Assay Plate Setup: Add assay buffer, heme, and the test compound dilutions to the appropriate wells of a 96-well plate. Include wells for 100% initial activity (no inhibitor) and a negative control (no enzyme).[11][12]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.[12]
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.[12]
-
Signal Detection: Immediately read the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance in a kinetic mode for 5-10 minutes.[10]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control and calculate the IC50 value.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay measures the compound's ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with LPS.[13][14]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete RPMI 1640 medium[13]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dilutions
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocol.
-
Data Analysis: Compare cytokine levels in compound-treated wells to the stimulated vehicle control to determine the extent of inhibition.
-
Data Presentation
Quantitative data from the preliminary screening should be summarized in clear, structured tables for comparative analysis.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|
| HEK293 | MTT | 48 | > 100 |
| RAW 264.7 | MTT | 48 | 85.2 |
| RAW 264.7 | LDH | 48 | 92.5 |
Table 2: Hypothetical Antimicrobial Activity
| Microbial Strain | Assay | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | Broth Microdilution | 64 |
| E. coli (ATCC 25922) | Broth Microdilution | > 128 |
Table 3: Hypothetical Anti-inflammatory Activity
| Assay | Target | Result (IC50 / Inhibition) |
|---|---|---|
| COX-2 Inhibition | Human Recombinant COX-2 | IC50 = 12.7 µM |
| Cytokine Release | TNF-α in LPS-stimulated RAW 264.7 | 68% inhibition at 25 µM |
| Cytokine Release | IL-6 in LPS-stimulated RAW 264.7 | 55% inhibition at 25 µM |
Visualization of Relevant Signaling Pathway
Understanding the underlying molecular pathways is crucial. Given the potential for COX-2 inhibition, a diagram of its signaling pathway is relevant. COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[15] Its expression is regulated by various pro-inflammatory stimuli and signaling cascades, including the MAPK and NF-κB pathways.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring, a nitro group, and a propanoic acid moiety, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds. The nitro group serves as a key functional handle, readily convertible to an amine, which can then be elaborated into a wide array of functionalities. Similarly, the carboxylic acid group provides a straightforward site for amide bond formation, a cornerstone of medicinal chemistry.
These application notes provide an overview of the utility of this compound and detailed, representative protocols for its conversion into key intermediates for further chemical synthesis.
Key Applications
The primary application of this compound in novel compound synthesis revolves around two principal transformations:
-
Reduction of the Nitro Group: The aromatic nitro group can be selectively reduced to a primary amine. This transformation is fundamental in preparing anilines, which are precursors to a vast range of functionalities, including amides, sulfonamides, and heterocyclic systems. The resulting 2-(4-amino-2,6-difluorophenyl)propanoic acid is a key intermediate for introducing the difluorinated phenylpropanoic acid scaffold into larger, more complex molecules.
-
Amide Coupling of the Carboxylic Acid: The propanoic acid moiety can be readily coupled with a diverse library of amines to generate a corresponding series of amides. This reaction is a robust and widely utilized strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.
These two transformations can be employed in a sequential manner to generate highly functionalized and complex molecules with potential therapeutic applications.
Experimental Protocols
The following are detailed, representative protocols for the two key transformations of this compound. These protocols are based on standard, well-established synthetic methodologies for analogous substrates.
Protocol 1: Reduction of the Nitro Group to an Amine
Objective: To synthesize 2-(4-amino-2,6-difluorophenyl)propanoic acid via the reduction of this compound.
Reaction Scheme:
Method: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully depressurize the reaction vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-(4-amino-2,6-difluorophenyl)propanoic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(4-amino-2,6-difluorophenyl)propanoic acid |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol |
| Typical Yield | >90% |
| Purity (by LC-MS) | >95% |
Protocol 2: Amide Coupling of the Carboxylic Acid
Objective: To synthesize a novel amide derivative from this compound and a primary or secondary amine.
Reaction Scheme:
Method: EDC/HOBt Coupling
Materials:
-
This compound
-
A desired primary or secondary amine (e.g., benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation:
| Parameter | Value |
| Starting Acid | This compound |
| Coupling Partner | Example: Benzylamine |
| Product | N-benzyl-2-(2,6-difluoro-4-nitrophenyl)propanamide |
| Coupling Reagents | EDC·HCl, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Typical Yield | 60-85% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Synthetic pathways from the starting material.
Caption: From synthesis to potential biological action.
Application Notes and Protocols for the Derivatization of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are designed to facilitate the synthesis of diverse libraries of amide and ester derivatives for screening in various disease models, with a particular focus on inflammatory and oncological research.
Introduction
This compound is a synthetic carboxylic acid derivative with significant potential in medicinal chemistry. Its structural features, including the electron-withdrawing nitro group and the ortho-difluoro substitution pattern, are known to modulate the physicochemical and pharmacological properties of bioactive molecules. Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key Derivatization Strategies
The primary sites for derivatization of this compound are the carboxylic acid group, which can be readily converted into amides and esters, and the nitro group, which can be reduced to an amine and further functionalized. This document will focus on the derivatization of the carboxylic acid.
Amide Bond Formation
Amide derivatives of carboxylic acids are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from this compound can be achieved using a variety of coupling reagents. Given the potential for steric hindrance from the ortho-difluoro substituents, robust coupling agents are recommended.
Esterification
Ester derivatives can serve as prodrugs to enhance the bioavailability of the parent carboxylic acid or as bioactive compounds in their own right. Esterification can be achieved through several standard methods, including Fischer-Speier esterification and Steglich esterification.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol describes a general method for the synthesis of amide derivatives of this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of choice (e.g., substituted anilines, aliphatic amines)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.
Protocol 2: General Procedure for Ester Synthesis via Fischer Esterification
This protocol outlines the synthesis of ester derivatives through the acid-catalyzed reaction of the carboxylic acid with an alcohol.[3]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (typically the alcohol being used or a non-reactive solvent like toluene)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.
Biological Evaluation: Potential Signaling Pathways and Targets
Derivatives of this compound are anticipated to exhibit anti-inflammatory and potentially anti-cancer activities, primarily through the inhibition of the cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins.[1] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] The difluorophenyl moiety in the target compound is a common feature in several known COX-2 inhibitors.
Table 1: Hypothetical Biological Activity Data for Derivatives
| Compound ID | Derivative Type | R-Group | Target | IC₅₀ (µM) |
| DFNP-A1 | Amide | 4-Methoxyphenyl | COX-2 | 0.5 |
| DFNP-A2 | Amide | 3-Chlorophenyl | COX-2 | 1.2 |
| DFNP-E1 | Ester | Ethyl | COX-2 | 5.8 |
| DFNP-E2 | Ester | Isopropyl | COX-2 | 8.3 |
| Celecoxib | Reference | - | COX-2 | 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel anti-inflammatory and anti-cancer agents. The protocols provided herein serve as a starting point for the synthesis and evaluation of a diverse range of amide and ester derivatives. Subsequent biological screening and SAR studies will be crucial in identifying lead compounds with optimized therapeutic potential.
References
Application Note and Experimental Protocol for the Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, including the nitration of a substituted phenylpropanoic acid derivative. This protocol offers a straightforward and reproducible route to the target compound, with purification achievable through standard laboratory techniques. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Fluorinated and nitrated aromatic compounds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms and nitro groups impart to molecules. The presence of a difluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore. This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. This protocol details a reliable method for its preparation.
Experimental Protocol
This synthesis is a multi-step process. The proposed synthetic route involves the initial preparation of 2-(2,6-difluorophenyl)propanoic acid followed by a regioselective nitration.
Part 1: Synthesis of 2-(2,6-difluorophenyl)propanoic acid
A plausible method for the synthesis of the precursor, 2-(2,6-difluorophenyl)propanoic acid, can be adapted from known procedures for analogous compounds, such as a Friedel-Crafts acylation followed by reduction and hydrolysis, or through a Grignard reaction. For the purpose of this protocol, we will outline a general approach starting from 2,6-difluorobromobenzene.
Materials:
-
2,6-Difluorobromobenzene
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Diethyl carbonate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with dry diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 2,6-difluorobromobenzene in dry diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: The Grignard solution is cooled in an ice bath, and diethyl carbonate is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(2,6-difluorophenyl)propanoate.
-
Saponification: The crude ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 2-3 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-(2,6-difluorophenyl)propanoic acid.
Part 2: Nitration of 2-(2,6-difluorophenyl)propanoic acid
This step introduces the nitro group at the C4 position of the phenyl ring.
Materials:
-
2-(2,6-difluorophenyl)propanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, 2-(2,6-difluorophenyl)propanoic acid is dissolved in concentrated sulfuric acid at 0 °C.
-
Nitration: A mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Quenching and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
| Parameter | Expected Value |
| Chemical Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Appearance | Pale yellow to white solid |
| Purity (by HPLC) | >95% |
| Yield (overall) | 40-60% (unoptimized) |
| Melting Point | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl ether is extremely flammable. Avoid open flames and sparks.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and utilizes standard laboratory techniques, making it accessible to researchers in various fields. The target compound can be obtained in good purity and reasonable yield, providing a reliable source of this important synthetic intermediate for drug discovery and development programs.
Application Notes and Protocols for the Quantification of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound in various matrices is crucial for its development and use. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are designed to be robust and suitable for analyses in both simple (e.g., solutions) and complex biological matrices (e.g., plasma).
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC-UV: A cost-effective and widely available method suitable for the quantification of the analyte in relatively clean sample matrices or at higher concentrations. The presence of a nitro-functionalized phenyl ring suggests strong UV absorbance, making this a viable detection method.
-
LC-MS/MS: A highly sensitive and selective method ideal for quantifying trace levels of the analyte in complex biological matrices.[1][2] This method offers excellent specificity by monitoring unique precursor-to-product ion transitions.
Data Presentation: Quantitative Method Performance (Illustrative Data)
The following tables summarize the hypothetical performance characteristics of the proposed analytical methods. This data is for illustrative purposes to demonstrate expected method performance.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
1. Objective: To quantify this compound in a simple matrix (e.g., methanol or acetonitrile).
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC vials
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
5. Procedure: a. Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution (0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). b. Sample Preparation: Dilute the sample with the initial mobile phase to fall within the calibration range. c. Analysis: Inject the standards and samples onto the HPLC system. d. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Quantification by LC-MS/MS in Human Plasma
1. Objective: To quantify this compound in human plasma.
2. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available.
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade water
-
Formic acid
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
4. LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5. MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): [M-H]⁻ (e.g., 230.03 for C9H7F2NO4)
-
Product Ions: To be determined by infusion of the standard.
-
Collision Energy: To be optimized.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
6. Procedure: a. Standard Preparation: Prepare calibration standards in blank plasma by spiking with the reference standard (0.1, 0.5, 1, 10, 100, 500, 1000 ng/mL). b. Sample Preparation (Protein Precipitation): i. To 100 µL of plasma sample, add 10 µL of internal standard solution. ii. Add 300 µL of ice-cold acetonitrile to precipitate proteins. iii. Vortex for 1 minute. iv. Centrifuge at 14,000 x g for 10 minutes at 4°C. v. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. vi. Reconstitute the residue in 100 µL of the initial mobile phase. vii. Filter through a 0.22 µm syringe filter into an LC-MS vial. c. Analysis: Inject the prepared standards and samples onto the LC-MS/MS system. d. Quantification: Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Calculate the concentration in the samples from this curve.
Visualizations
References
Application of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid as a Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a synthetic organic compound featuring a phenylpropanoic acid scaffold substituted with two fluorine atoms and a nitro group. The presence of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The difluorophenyl moiety can enhance metabolic stability and binding affinity of target molecules, while the nitro group can serve as a precursor for an amino group, allowing for a variety of subsequent chemical transformations. The carboxylic acid and the chiral center at the propanoic acid side chain provide additional points for structural diversification.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific documented applications for this compound as a building block. While numerous studies detail the use of structurally similar compounds, such as other fluorinated phenylpropanoic acid derivatives, in the development of therapeutic agents, specific examples utilizing the title compound are not readily found.
This document aims to provide a forward-looking perspective on the potential applications of this compound based on the known reactivity of its constituent functional groups and the applications of analogous structures. It will also outline hypothetical experimental protocols for its use in key chemical transformations.
Potential Applications
Based on its structural features, this compound could serve as a valuable starting material or intermediate in the synthesis of a range of molecules with potential biological activity.
Synthesis of Novel Anti-inflammatory Agents
Phenylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of difluoro- and nitro-substituents could lead to the development of novel NSAID candidates with modified potency, selectivity, and pharmacokinetic profiles. The primary mode of action would likely involve the inhibition of cyclooxygenase (COX) enzymes.
Precursor for Amino-Substituted Derivatives with Therapeutic Potential
The nitro group can be readily reduced to an amino group, opening up a vast chemical space for derivatization. The resulting 2-(4-amino-2,6-difluorophenyl)propanoic acid could be a key intermediate for the synthesis of:
-
Amides and Sulfonamides: Coupling the amino group with various carboxylic acids or sulfonyl chlorides could generate libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.
-
Heterocyclic Compounds: The amino group can participate in cyclization reactions to form various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Building Block for Kinase Inhibitors
The anilino-propanoic acid scaffold is present in some known kinase inhibitors. The unique substitution pattern of the phenyl ring in the title compound could be exploited to design novel inhibitors targeting specific kinases implicated in cancer and other diseases.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for key transformations of this compound. These should be adapted and optimized for specific target molecules.
Protocol 1: Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to an amine, a crucial step for further diversification.
Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of the nitro group to an amine.
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(4-amino-2,6-difluorophenyl)propanoic acid.
Protocol 2: Amide Coupling
This protocol outlines the formation of an amide bond using the carboxylic acid functionality.
Workflow for Amide Coupling
Application Notes and Protocols for Enzymatic Reactions Involving Difluoro-Nitrophenyl Alkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of difluoro-nitrophenyl alkanoic acids in enzymatic assays. These compounds serve as valuable tools for high-throughput screening, enzyme kinetics studies, and inhibitor profiling, particularly for hydrolases such as esterases, lipases, and proteases. The incorporation of a difluorinated alkanoic acid chain combined with a nitrophenyl leaving group allows for sensitive and continuous monitoring of enzyme activity.
Introduction
Difluoro-nitrophenyl alkanoic acids are synthetic substrates designed for the study of various hydrolytic enzymes. The key features of these molecules are:
-
Nitrophenyl Group: This moiety acts as a chromogenic leaving group. Upon enzymatic cleavage of the ester bond, the released nitrophenolate ion produces a distinct color change that can be monitored spectrophotometrically.
-
Difluoro Alkanoic Acid Chain: The presence of fluorine atoms can significantly influence the substrate's interaction with the enzyme's active site.[1] This allows for the investigation of enzyme specificity and the effects of fluorination on substrate binding and turnover. Fluorination can also enhance the metabolic stability of compounds, a desirable trait in drug development.[1]
These substrates are particularly useful in drug discovery for screening compound libraries to identify potential enzyme inhibitors. The continuous nature of the assay allows for real-time kinetic measurements.
Data Presentation: Enzyme Kinetics
The following table summarizes hypothetical kinetic parameters for the hydrolysis of a difluoro-nitrophenyl alkanoate by three different esterases. Such data is crucial for comparing enzyme efficiency and substrate specificity.
| Enzyme | Substrate Concentration (µM) | Vmax (µmol/min/mg) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Esterase A | 100 | 5.2 | 25 | 8.7 | 3.5 x 10⁵ |
| Esterase B | 100 | 2.8 | 50 | 4.7 | 9.4 x 10⁴ |
| Esterase C | 100 | 0.9 | 15 | 1.5 | 1.0 x 10⁵ |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Esterase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of an esterase using a difluoro-nitrophenyl alkanoate substrate. The assay is based on the detection of the released nitrophenolate ion.
Materials:
-
Purified esterase
-
Difluoro-nitrophenyl alkanoate substrate stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microtiter plate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentrations (e.g., for a concentration range of 10-200 µM).
-
Prepare the Enzyme Solution: Dilute the purified esterase in the assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
Set up the Reaction:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
For the negative control (blank), add 50 µL of assay buffer instead of the enzyme solution.
-
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of p-nitrophenolate at pH 7.5 (ε = 18,000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening of Esterase Inhibitors
This protocol is adapted for screening a library of compounds for potential esterase inhibitors using the difluoro-nitrophenyl alkanoate substrate.
Materials:
-
All materials from Protocol 1
-
Compound library dissolved in DMSO
Procedure:
-
Prepare Reagents: Prepare the assay buffer, substrate working solution (at a concentration equal to the Km value determined in Protocol 1), and enzyme solution as described previously.
-
Set up the Assay Plate:
-
Add 2 µL of each compound from the library to individual wells of a 96-well plate. For controls, add 2 µL of DMSO.
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.
-
Measure and Analyze: Measure the absorbance at 405 nm over time as described in Protocol 1. Calculate the percentage of inhibition for each compound relative to the DMSO control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an enzymatic assay using a difluoro-nitrophenyl alkanoic acid substrate.
References
high-throughput screening assays for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid analogs
Application Notes and Protocols: High-Throughput Screening for Cyclooxygenase Inhibitors
Topic: High-Throughput Screening Assays for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chemical scaffold this compound shares structural motifs with the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory mediators called prostanoids.[1][2] There are two key isoenzymes: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is induced during inflammation.[2][3] Consequently, screening analogs of this compound for their inhibitory activity against COX-1 and COX-2 is a critical step in their evaluation as potential anti-inflammatory agents.
This document provides detailed protocols for two high-throughput screening (HTS) assays: a biochemical fluorometric assay for direct enzyme inhibition and a cell-based assay to measure inhibition of prostaglandin synthesis in a physiological context. These methods are suitable for screening compound libraries to identify and characterize novel COX inhibitors.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid into prostaglandins.
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 enzymes.
Application Note 1: Biochemical Fluorometric HTS for COX-1 & COX-2 Inhibition
Principle of the Assay
This high-throughput assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2).[4] Subsequently, the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2).[4] This assay includes a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) that is oxidized during the reduction of PGG2, producing the highly fluorescent compound resorufin.[4] The rate of fluorescence increase is directly proportional to the COX peroxidase activity. Compounds that inhibit either the cyclooxygenase or peroxidase activity of the enzyme will lead to a decrease in the fluorescent signal. The assay is suitable for HTS of potential inhibitors against purified ovine COX-1 or human recombinant COX-2.[4]
Experimental Workflow
Caption: Workflow for the fluorometric biochemical COX inhibitor assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available COX inhibitor screening kits.[1][2][5]
A. Reagent Preparation:
-
COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Test Compounds: Prepare a stock solution of this compound analogs in DMSO. Create a 10X working solution by diluting the stock in COX Assay Buffer.[1][5]
-
COX-1/COX-2 Enzyme: Reconstitute human recombinant COX-2 or ovine COX-1 with sterile water. Aliquot and store at -80°C. Keep on ice during use.[1][5]
-
COX Probe (e.g., ADHP): Prepare according to manufacturer specifications, typically dissolved in DMSO and diluted in Assay Buffer just before use.
-
COX Cofactor: Dilute in Assay Buffer immediately before use. Diluted cofactor is often stable for only one hour at room temperature.[1][5]
-
Arachidonic Acid (Substrate): Prepare a solution by mixing the supplied arachidonic acid with NaOH, followed by dilution in water. Keep on ice.[5]
-
Inhibitor Controls:
B. Assay Procedure (96-well format):
-
Plate Setup: Use a 96-well white opaque plate with a flat bottom.[1]
-
Compound Plating:
-
Test Wells [S]: Add 10 µL of 10X diluted test compound.
-
Enzyme Control [EC] (100% Activity): Add 10 µL of COX Assay Buffer (containing the same final concentration of DMSO as the test wells).[1]
-
Inhibitor Control [IC]: Add 10 µL of the appropriate 10X inhibitor control (e.g., Celecoxib for COX-2).[1]
-
-
Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL Diluted COX Cofactor
-
1 µL COX-1 or COX-2 Enzyme
-
-
Reagent Addition: Add 80 µL of the Reaction Mix to each well.
-
Reaction Initiation: Pre-set the plate reader to the correct settings (kinetic read, 25°C, Ex/Em = 535/587 nm).[1][5] Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.[1]
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.[5]
C. Data Analysis and Presentation:
-
Calculate the Slope: Determine the rate of reaction (slope) for all wells from the linear portion of the kinetic curve (ΔRFU / ΔT).[1][5]
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine IC₅₀: Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Summary Table:
| Compound ID | Concentration (µM) | Reaction Rate (Slope: RFU/min) | % Inhibition | IC₅₀ (µM) |
| Analog-001 | 0.1 | 850 | 15.0 | |
| Analog-001 | 1 | 520 | 48.0 | 1.1 |
| Analog-001 | 10 | 110 | 89.0 | |
| Celecoxib | 1 | 80 | 92.0 | 0.45[1] |
| Control (EC) | 0 | 1000 | 0.0 | N/A |
Application Note 2: Cell-Based HTS for COX-2 Inhibition (PGE₂ Quantification)
Principle of the Assay
This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the downstream product of COX-2, Prostaglandin E₂ (PGE₂).[7] It uses a cell line, such as the murine macrophage RAW 264.7, that can be induced to express high levels of COX-2 upon stimulation with lipopolysaccharide (LPS).[7] Cells are pre-treated with the test compounds and then stimulated with LPS. The amount of PGE₂ released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[7] This method accounts for factors like cell permeability and potential metabolism of the test compounds.
Experimental Workflow
Caption: Workflow for the cell-based PGE₂ inhibition assay.
Detailed Experimental Protocol
This protocol is based on established methods for measuring PGE₂ production in LPS-stimulated macrophages.[7][8]
A. Reagents and Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Analogs of this compound dissolved in cell culture-grade DMSO.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Positive Control: Indomethacin or other known NSAID.[7]
-
Detection Kit: Prostaglandin E₂ (PGE₂) competitive ELISA kit.
-
Equipment: 96-well cell culture plates, microplate reader for ELISA.
B. Assay Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test compounds or controls (final DMSO concentration should be ≤0.5%).
-
Incubation: Incubate the plate for 1-2 hours to allow for compound uptake.[8]
-
Stimulation: Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE₂ synthesis.[8]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the supernatant for PGE₂ analysis.
-
PGE₂ Quantification: Perform the competitive ELISA according to the manufacturer's protocol. Briefly, the PGE₂ in the supernatant competes with a fixed amount of enzyme-labeled PGE₂ for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of PGE₂ in the sample.
C. Data Analysis and Presentation:
-
Calculate PGE₂ Concentration: Generate a standard curve using the PGE₂ standards provided in the ELISA kit. Use this curve to calculate the concentration of PGE₂ (pg/mL) in each sample.
-
Calculate Percent Inhibition: % Inhibition = [(PGE₂_LPS - PGE₂_Sample) / (PGE₂_LPS - PGE₂_Unstimulated)] * 100 (Where PGE₂_LPS is the concentration from LPS-stimulated cells without inhibitor).
-
Determine IC₅₀: Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Data Summary Table:
| Compound ID | Concentration (µM) | PGE₂ Conc. (pg/mL) | % Inhibition | IC₅₀ (µM) |
| Analog-002 | 0.1 | 1850 | 18.2 | |
| Analog-002 | 1 | 1200 | 48.9 | 1.2 |
| Analog-002 | 10 | 350 | 86.4 | |
| Indomethacin | 10 | 250 | 91.3 | ~1-5 |
| LPS Control | 0 | 2250 | 0.0 | N/A |
| Unstimulated | 0 | 50 | N/A | N/A |
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Amide Coupling Reactions with 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. However, the coupling of sterically hindered and electronically deactivated carboxylic acids, such as 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, presents significant synthetic challenges. The presence of two ortho-fluorine substituents and a para-nitro group on the phenyl ring decreases the nucleophilicity of the carboxylate and increases the steric hindrance around the reaction center, often leading to low yields and incomplete reactions with standard coupling protocols.
This application note provides a detailed and optimized protocol for the efficient amide coupling of this compound with a variety of amines. The use of modern coupling reagents, such as HATU, has been shown to be effective in overcoming the challenges associated with this type of substrate.
Challenges in Coupling this compound
The primary challenges in the amide coupling of this compound stem from its electronic and steric properties:
-
Electronic Deactivation: The electron-withdrawing nature of the two fluorine atoms and the nitro group reduces the electron density of the carboxyl group, making it less reactive towards nucleophilic attack.
-
Steric Hindrance: The ortho-substituents sterically shield the carboxylic acid group, hindering the approach of the amine nucleophile.
Standard coupling reagents like EDC in the absence of additives may prove inefficient. The use of uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is often necessary to achieve high conversion and yield.
Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0-3.0 eq) to the mixture. The order of addition can be critical, and premixing the acid, HATU, and base before adding the amine can also be effective.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with various amines. The yields are representative and may vary depending on the specific amine and reaction scale.
| Carboxylic Acid | Amine (Example) | Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 12 | RT | 85-95 |
| This compound | Morpholine | HATU | DIPEA | DMF | 16 | RT | 80-90 |
| This compound | Aniline | HATU | DIPEA | DMF | 24 | RT | 60-75 |
| This compound | N-Methylaniline | HATU | DIPEA | DMF | 24 | 50 | 40-60 |
Mandatory Visualizations
Diagram 1: General Workflow for Amide Coupling
Caption: A generalized workflow for the HATU-mediated amide coupling reaction.
Diagram 2: Logical Relationship of Key Components
Caption: Key components and their roles in the amide coupling reaction.
Application Notes and Protocols: The Use of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid in Fragment-Based Drug Design
Disclaimer: Extensive literature searches did not yield specific data on the application of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in fragment-based drug design (FBDD). The following application notes and protocols are therefore provided as a representative example of how a fragment with similar chemico-physical properties could be utilized in a typical FBDD workflow. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for the identification of lead compounds in drug discovery.[1][2][3] This approach starts with the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to the target protein.[1][2] These initial hits serve as starting points for the rational design of more potent and selective drug candidates. The compound this compound possesses characteristics suitable for a fragment library, including a molecular weight under 300 Da, the presence of hydrogen bond donors and acceptors, and synthetic tractability for future optimization.
These notes outline the potential application of this compound as a fragment in a hypothetical FBDD campaign against a protein kinase, a common target class in drug discovery.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its classification as a viable fragment for screening.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₂NO₄ | - |
| Molecular Weight | 231.15 g/mol | - |
| LogP (calculated) | 1.8 - 2.5 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Rotatable Bonds | 2 | - |
Hypothetical Application in a Protein Kinase Drug Discovery Project
For the purpose of this application note, we will consider a hypothetical screening campaign targeting "Kinase-X," a serine/threonine kinase implicated in an inflammatory signaling pathway. The objective is to identify fragment binders that can be optimized into potent and selective inhibitors.
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[4]
Protocol:
-
Protein Preparation: Purify Kinase-X to >95% purity. Prepare a stock solution of 2 µM Kinase-X in a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl, and 5 mM DTT.
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 1 mM in the assay buffer.
-
Assay Setup: In a 96-well PCR plate, add 20 µL of the Kinase-X solution to each well. Add 1 µL of the fragment working solution to the sample wells and 1 µL of 10% DMSO to the control wells. Add 1 µL of a 100x SYPRO Orange dye solution to all wells.
-
Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/min. Monitor the fluorescence of SYPRO Orange.
-
Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.
Hypothetical Results:
| Fragment | Concentration (µM) | ΔTm (°C) | Hit |
| This compound | 100 | + 2.5 | Yes |
| Negative Control Fragment | 100 | + 0.2 | No |
| Staurosporine (Positive Control) | 10 | + 12.0 | Yes |
Secondary Screening and Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding interactions in real-time. It is a robust method for validating hits from primary screens and providing quantitative binding data.[5]
Protocol:
-
Chip Preparation: Immobilize biotinylated Kinase-X onto a streptavidin-coated SPR sensor chip.
-
Fragment Preparation: Prepare a serial dilution of this compound in running buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) with concentrations ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase with running buffer.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Quantitative Data:
| Fragment | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10³ | 0.3 | 200 |
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1]
Protocol:
-
Sample Preparation: Prepare a 20 µM solution of Kinase-X in the reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 500 µM solution of this compound in the same buffer, ensuring the DMSO concentration is matched.
-
ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument. Perform a series of 20 injections of the fragment into the protein solution at 25 °C.
-
Data Analysis: Integrate the heat-of-binding peaks and fit the data to a single-site binding model to determine the thermodynamic parameters.
Hypothetical Thermodynamic Data:
| Fragment | KD (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 250 | 0.98 | -4.5 | -0.5 |
Visualizations
Logical Workflow for Fragment-Based Drug Design
The following diagram illustrates a typical workflow for an FBDD project, from initial screening to lead optimization.
Caption: A typical workflow for a fragment-based drug design project.
Hypothetical Signaling Pathway for Kinase-X
This diagram depicts a hypothetical signaling cascade where Kinase-X plays a crucial role, making it a target for therapeutic intervention.
Caption: Hypothetical signaling pathway involving the target Kinase-X.
Conclusion
While specific experimental data for this compound in FBDD is not publicly available, its physicochemical properties make it a suitable candidate for inclusion in a fragment library. The protocols and hypothetical data presented here provide a framework for how this and similar fragments can be screened, validated, and characterized in a drug discovery campaign. The successful identification of a fragment hit is the first step in a data-driven process to develop novel therapeutics.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Notes and Protocols for Developing Cell-Based Assays for 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for developing and implementing cell-based assays to characterize the biological activity of novel 2-(2,6-difluoro-4-nitrophenyl)propanoic acid derivatives. The structural features of these compounds suggest potential anti-inflammatory properties. Therefore, the assays detailed herein focus on key signaling pathways implicated in inflammation, namely the NF-κB and NLRP3 inflammasome pathways. These pathways are central to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).
The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies. They will enable researchers to assess the efficacy and potency of their compounds in a cellular context, providing critical data for early-stage drug discovery and development.
Key Signaling Pathways in Inflammation
A critical step in characterizing potential anti-inflammatory compounds is to understand their impact on key inflammatory signaling pathways. The NF-κB and NLRP3 inflammasome pathways are frequently dysregulated in inflammatory diseases, making them prime targets for therapeutic intervention.
Experimental Protocols
Here, we provide detailed protocols for a panel of cell-based assays to evaluate the anti-inflammatory potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the test compounds to establish a non-toxic working concentration for subsequent functional assays.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of the test compounds in the medium.
-
Add the diluted compounds to the cells and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the inhibitory effect of the test compounds on the production of TNF-α and IL-1β in response to inflammatory stimuli.
Materials:
-
Differentiated THP-1 cells (as prepared in the viability assay)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds
-
Human TNF-α and IL-1β ELISA kits
-
96-well plates
-
Plate reader
Protocol:
-
Seed and differentiate THP-1 cells in a 96-well plate as described previously.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
For TNF-α: Stimulate the cells with 1 µg/mL LPS for 6 hours.
-
For IL-1β: Prime the cells with 1 µg/mL LPS for 3 hours, followed by stimulation with 10 µM Nigericin or 5 mM ATP for 1 hour.[1][2]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 values for each compound.
Caspase-1 Activity Assay
Objective: To determine if the test compounds inhibit NLRP3 inflammasome activation by measuring the activity of caspase-1.
Materials:
-
Differentiated THP-1 cells
-
LPS and Nigericin/ATP
-
Test compounds
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[3][4]
-
Luminometer
Protocol:
-
Seed and differentiate THP-1 cells in a white-walled 96-well plate.
-
Pre-treat the cells with test compounds for 1 hour.
-
Prime the cells with 1 µg/mL LPS for 3 hours.
-
Stimulate with 10 µM Nigericin or 5 mM ATP for 1 hour.
-
Add the Caspase-Glo® 1 reagent to each well according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of caspase-1 inhibition relative to the stimulated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by the test compounds.
Materials:
-
Differentiated THP-1 cells or other suitable cell line (e.g., HeLa)
-
LPS or TNF-α
-
Test compounds
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed and differentiate cells on glass coverslips in a 24-well plate.
-
Pre-treat with test compounds for 1 hour.
-
Stimulate with 1 µg/mL LPS or 20 ng/mL TNF-α for 30 minutes.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound Derivatives
| Compound ID | CC50 (µM) (MTT Assay) | TNF-α IC50 (µM) (ELISA) | IL-1β IC50 (µM) (ELISA) | Caspase-1 Inhibition IC50 (µM) | NF-κB Translocation Inhibition (at 10 µM) |
| Derivative 1 | > 100 | 5.2 | 8.1 | 7.5 | +++ |
| Derivative 2 | 75.3 | 12.8 | 15.4 | 14.9 | ++ |
| Derivative 3 | > 100 | > 50 | > 50 | > 50 | - |
| Control (e.g., MCC950) | > 100 | N/A | 0.01 | 0.008 | N/A |
Note: CC50 = 50% cytotoxic concentration; IC50 = 50% inhibitory concentration. NF-κB translocation inhibition can be scored qualitatively (e.g., +++ for strong inhibition, - for no inhibition) or quantitatively based on image analysis.
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the initial characterization of this compound derivatives as potential anti-inflammatory agents. By systematically evaluating their cytotoxicity and their effects on key inflammatory pathways, researchers can identify promising lead compounds for further preclinical development. These protocols are designed to be a starting point and can be further optimized and expanded to include more detailed mechanistic studies, such as Western blotting for specific signaling proteins or gene expression analysis for inflammatory mediators.
References
- 1. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 2. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves the nucleophilic aromatic substitution of 1,3-difluoro-5-nitrobenzene with a propanoate enolate.
Q1: The initial reaction between 1,3,5-trifluorobenzene and the propanoate source is not proceeding or is showing low yield. What are the possible reasons and solutions?
A1: Low reactivity in the initial step can be attributed to several factors:
-
Insufficiently strong base: The deprotonation of the propanoate is crucial. If a weak base is used, the concentration of the enolate will be too low.
-
Solution: Switch to a stronger base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is fresh and has been properly stored.
-
-
Reaction Temperature: The reaction may require specific temperature control.
-
Solution: For enolate formation, low temperatures (e.g., -78 °C) are often necessary to prevent side reactions. For the substitution step, the temperature may need to be gradually increased. It is advisable to monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Moisture in the reaction: Anhydrous conditions are critical as the strong bases used are highly reactive with water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
Q2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What are the likely side reactions?
A2: The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram suggests side reactions are occurring.
-
Di-substitution: The starting material has two activated fluorine atoms that can be substituted.
-
Solution: Use a controlled stoichiometry with a slight excess of the 1,3-difluoro-5-nitrobenzene relative to the propanoate nucleophile. Slow, dropwise addition of the enolate solution to the solution of the aromatic compound can also favor mono-substitution.
-
-
Self-condensation of the propanoate: The enolate can react with the starting ester.
-
Solution: Maintain a low temperature during enolate formation and reaction. Add the electrophile (1,3-difluoro-5-nitrobenzene) to the pre-formed enolate at low temperature.
-
Q3: The final hydrolysis step to obtain the carboxylic acid is incomplete or leads to decomposition. How can I optimize this step?
A3: Incomplete hydrolysis or decomposition can be problematic.
-
Incomplete Hydrolysis: The ester may be sterically hindered.
-
Solution: Increase the reaction time and/or temperature. Consider using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like THF or dioxane to improve solubility.
-
-
Decomposition: The nitro group can be sensitive to harsh basic conditions at high temperatures.
-
Solution: Perform the hydrolysis at a lower temperature for a longer period. Alternatively, consider acid-catalyzed hydrolysis as a milder option, although this may also require extended reaction times.
-
Experimental Protocols
Below are detailed methodologies for the key steps in a proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2,6-Difluoro-4-nitrophenyl)propanoate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is used.
-
Reagent Preparation: In the flask, prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.05 eq) to the diisopropylamine solution and stir for 30 minutes at -78 °C to form Lithium diisopropylamide (LDA). To this LDA solution, add ethyl propionate (1.0 eq) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
Nucleophilic Aromatic Substitution: In a separate flask, dissolve 1,3-difluoro-5-nitrobenzene (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(2,6-difluoro-4-nitrophenyl)propanoate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (3-4 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 2-(2,6-Difluoro-4-nitrophenyl)propanoate
| Parameter | Condition |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 60 - 75% |
Table 2: Comparison of Hydrolysis Conditions
| Condition | Base | Temperature | Time | Observations |
| 1 | NaOH (aq) | Reflux | 4 hours | Incomplete reaction |
| 2 | NaOH (aq) | Reflux | 12 hours | Good conversion, some decomposition |
| 3 | LiOH (aq/THF) | 50 °C | 18 hours | Clean reaction, good yield |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the initial ester synthesis step.
Technical Support Center: Purification of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and structurally similar compounds include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present. For general guidance on the purification of carboxylic acids, acid-base extraction is a common first step to separate the acidic product from neutral and basic impurities. Recrystallization is effective for removing small amounts of impurities from a solid product. Column chromatography, particularly reversed-phase HPLC, is suitable for separating compounds with similar polarities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, these may include unreacted starting materials like 1,3-difluoro-5-nitrobenzene, precursors to the propanoic acid side chain, and isomers formed during the reaction. For instance, in related syntheses of similar molecules, process-related impurities are a common issue.[1]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with an acidic modifier like formic acid, can be used to separate the desired product from its impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for the compound.
-
Solution: Try a more polar solvent or a solvent mixture. For nitrophenyl derivatives, alcoholic solvents such as ethanol or methanol can be effective.[2] For carboxylic acids, mixtures of an alcohol and water, or toluene and petroleum ether are also common choices.
Problem: The compound dissolves at room temperature in the chosen solvent.
-
Possible Cause: The solvent is too polar for the compound.
-
Solution: Select a less polar solvent. Alternatively, if the compound is highly soluble, consider using a solvent system where it is soluble when hot but sparingly soluble at room temperature.
Problem: Oiling out occurs instead of crystallization upon cooling.
-
Possible Cause 1: The solution is supersaturated.
-
Solution 1: Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Possible Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: An additional purification step, such as column chromatography or an acid-base wash, may be necessary before attempting recrystallization.
Column Chromatography
Problem: Poor separation of the desired compound from impurities on a silica gel column.
-
Possible Cause 1: The mobile phase is too polar, causing all compounds to elute quickly.
-
Solution 1: Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Possible Cause 2: The mobile phase is not polar enough, resulting in the compound sticking to the column.
-
Solution 2: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Possible Cause 3: The compound is acidic and interacts strongly with the silica gel.
-
Solution 3: Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.
Problem: The compound is not visible on the TLC plate under UV light.
-
Possible Cause: The compound does not have a UV chromophore or the concentration is too low.
-
Solution: Use a staining agent to visualize the spots on the TLC plate. Potassium permanganate or iodine stains are common choices for organic compounds.
Experimental Protocols
General Acid-Base Extraction Protocol for Carboxylic Acids
This protocol is a general method for the initial purification of a carboxylic acid from a reaction mixture containing neutral and basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 by slowly adding a strong acid, such as 1M HCl. The carboxylic acid will precipitate out of the solution.
-
Extract the acidified aqueous layer with fresh organic solvent (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified carboxylic acid.
General Recrystallization Protocol
-
Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the crude solid in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the pure compound should form.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Compound Polarity | Recommended Solvent(s) |
| High | Water, Ethanol/Water, Methanol |
| Medium | Toluene, Ethyl Acetate, Ethanol |
| Low | Hexane/Ethyl Acetate, Toluene/Petroleum Ether |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a multi-step synthesis that begins with a nucleophilic aromatic substitution (SNAr) reaction. This is followed by hydrolysis and decarboxylation. The key steps are:
-
Condensation: Reaction of 1,3-difluoro-5-nitrobenzene with a suitable propanoate precursor, typically diethyl 2-methylmalonate, in the presence of a base.
-
Hydrolysis: Saponification of the resulting ester to the corresponding dicarboxylic acid.
-
Decarboxylation: Removal of one of the carboxyl groups to yield the final product.
Q2: What are the critical factors that influence the yield of the initial condensation step?
A2: The yield of the nucleophilic aromatic substitution reaction is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of the malonate ester without competing in the substitution reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is necessary to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products.
-
Purity of Reactants: The purity of 1,3-difluoro-5-nitrobenzene and the malonate ester is critical to prevent side reactions and ensure a high conversion rate.
Q3: What are the common side reactions observed during this synthesis?
A3: Several side reactions can occur, leading to a decrease in the overall yield:
-
Dialkylation: The enolate of the malonate ester can react with a second molecule of 1,3-difluoro-5-nitrobenzene, leading to a diarylated product.
-
Hydrolysis of the Nitro Group: Under harsh basic or acidic conditions, the nitro group can be susceptible to hydrolysis.
-
Incomplete Decarboxylation: If the decarboxylation step is not carried out to completion, the final product will be contaminated with the dicarboxylic acid intermediate.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product is typically achieved through recrystallization. The choice of solvent for recrystallization will depend on the polarity of the impurities. A common approach is to use a solvent system such as ethanol/water or toluene/hexanes. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the condensation step | 1. Incomplete deprotonation of the malonate ester.2. Competing side reactions.3. Low reactivity of the starting materials. | 1. Ensure the base is fresh and added portion-wise to the malonate ester solution.2. Use a slight excess of the malonate ester to minimize dialkylation.3. Increase the reaction temperature cautiously while monitoring for side product formation. |
| Presence of starting materials in the final product | 1. Incomplete reaction in the condensation step.2. Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion.2. Extend the reaction time or slightly increase the temperature. |
| Formation of a dark-colored reaction mixture | Decomposition of the nitro compound or solvent. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled, high-purity solvents. |
| Difficulty in isolating the product after hydrolysis | The product may be soluble in the aqueous phase. | 1. Acidify the aqueous solution to a pH of 1-2 to precipitate the carboxylic acid.2. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate). |
| Incomplete decarboxylation | Insufficient heating time or temperature. | 1. Increase the temperature of the decarboxylation step.2. Monitor the evolution of CO₂ to determine the reaction endpoint. |
Experimental Protocols
Key Experiment: Synthesis of Diethyl 2-(2,6-Difluoro-4-nitrophenyl)-2-methylmalonate (Intermediate)
This protocol is based on analogous reactions described in the literature.
Materials:
-
1,3-Difluoro-5-nitrobenzene
-
Diethyl 2-methylmalonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, add diethyl 2-methylmalonate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaH | K₂CO₃ | NaOEt |
| Solvent | DMF | DMSO | THF |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) of Intermediate | ~75% | ~85% | ~65% |
Note: The yield data presented is hypothetical and based on typical outcomes for similar SNAr reactions. Actual yields may vary depending on specific experimental conditions.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Technical Support Center: Nitration of Difluorophenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of difluorophenylpropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of difluorophenylpropanoic acid, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Nitro Product | 1. Incomplete reaction: Reaction time or temperature may be insufficient, especially given the deactivating nature of the difluoro and carboxylic acid groups. 2. Substrate degradation: Harsh reaction conditions (e.g., high temperature, strong acid concentration) may be causing decomposition of the starting material. | 1. Optimize reaction conditions: Gradually increase reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC. Consider using a stronger nitrating agent if necessary.[1] 2. Employ milder conditions: Perform the reaction at a lower temperature (e.g., 0-5°C) for a longer duration. |
| Formation of Multiple Products (Isomers) | 1. Competing directing effects: The fluorine atoms (ortho, para-directing) and the propanoic acid group (meta-directing) can lead to a mixture of regioisomers.[2][3] | 1. Purification: Utilize column chromatography to separate the desired isomer. 2. Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the different isomers formed. |
| Presence of a Major Byproduct with a Lower Molecular Weight | 1. Decarboxylation: The propanoic acid group can be lost as CO2, particularly under acidic conditions and/or with heating, leading to the formation of a nitrated difluorobenzene derivative. Phenylacetic acids are known to undergo decarboxylation.[4][5][6] | 1. Maintain low temperatures: Strictly control the reaction temperature to minimize decarboxylation. 2. Use alternative nitrating agents: Explore milder nitrating agents that do not require strong, hot acids. |
| Detection of a Product where the Nitro Group has Replaced the Propanoic Acid Group | 1. Ipso-Nitration: The carboxylic acid group can act as a leaving group and be substituted by the incoming nitro group.[7][8] | 1. Modify reaction conditions: Altering the acid concentration or the nitrating agent may disfavor the ipso-nitration pathway. |
| Formation of Di- or Tri-nitrated Products | 1. Over-nitration: Excessive reaction time, high temperatures, or a high concentration of the nitrating agent can lead to the introduction of multiple nitro groups.[3][9] | 1. Reduce reaction time and temperature: Carefully monitor the reaction and quench it once the desired mono-nitrated product is formed. 2. Control stoichiometry: Use a stoichiometric amount of the nitrating agent. |
| Darkening or Tarring of the Reaction Mixture | 1. Oxidation: The starting material or the product may be susceptible to oxidation under the strong oxidizing conditions of nitration.[9] | 1. Use an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. 2. Degas reagents: Ensure all reagents and solvents are properly degassed before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the nitration of difluorophenylpropanoic acid?
A1: The most probable side reactions include decarboxylation (loss of the propanoic acid group as CO₂), the formation of regioisomers due to the competing directing effects of the fluorine and propanoic acid substituents, ipso-nitration where the propanoic acid group is replaced by a nitro group, and over-nitration leading to di- or tri-nitrated products.[2][3][5][7][9]
Q2: How do the fluorine atoms on the phenyl ring influence the nitration reaction?
A2: Fluorine atoms are ortho, para-directing and deactivating. Their presence will influence the position of the incoming nitro group, competing with the meta-directing effect of the propanoic acid group. This can result in the formation of a mixture of isomers.
Q3: What is ipso-nitration and is it a concern for this reaction?
A3: Ipso-nitration is an electrophilic aromatic substitution where an existing substituent, in this case, potentially the propanoic acid group, is replaced by a nitro group.[7][8] This is a possible side reaction, leading to the formation of a difluoronitrobenzene derivative.
Q4: How can I minimize the risk of decarboxylation?
A4: Decarboxylation of phenylacetic acid derivatives is often promoted by heat and strong acids.[4][6] To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0-5°C) throughout the addition of reagents and the entire reaction period.
Q5: What is a typical experimental protocol for this type of nitration?
Experimental Protocols
General Protocol for the Nitration of a Deactivated Phenylalkanoic Acid
This protocol is a general guideline and requires optimization for the specific substrate.
1. Reagent Preparation:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled (0°C) concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.
2. Reaction Setup:
-
Dissolve the difluorophenylpropanoic acid (1 equivalent) in a suitable solvent, such as concentrated sulfuric acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0°C in an ice bath.
3. Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate while maintaining the reaction temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or HPLC.
4. Quenching and Workup:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired nitrated product.
Visualizations
Caption: Troubleshooting logic for nitration side reactions.
Caption: Main and side reaction pathways in the nitration process.
References
- 1. researchgate.net [researchgate.net]
- 2. fvs.com.py [fvs.com.py]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
stability issues of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in solution
Technical Support Center: 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are potential degradation due to photodegradation, hydrolysis, and issues related to its pH-dependent solubility.[1][2][3] As a nitroaromatic compound, it may be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] Additionally, as a carboxylic acid derivative, its stability and solubility can be influenced by the pH of the solution, potentially leading to precipitation or hydrolysis under certain conditions.[3][4]
Q2: How does pH affect the stability and solubility of this compound?
A2: Carboxylic acid-containing drugs often exhibit pH-dependent solubility.[3] At lower pH, this compound is likely to be in its less soluble, protonated form. As the pH increases, it will become deprotonated and more soluble. However, highly acidic or basic conditions, especially when combined with elevated temperatures, could promote hydrolysis of the propanoic acid side chain.
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are known to be susceptible to photodegradation.[1][2] Exposure to light, especially UV light, can lead to the formation of degradation products.[1] It is recommended to protect solutions of this compound from light by using amber vials or by working in low-light conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored in tightly sealed, light-resistant (amber) containers at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage. The choice of storage temperature will also depend on the solvent used to prevent freezing-induced precipitation.
Q5: How can I detect degradation of my this compound solution?
A5: The most reliable method for detecting degradation is through stability-indicating analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradants, allowing for quantification of its purity over time. Visual inspection for color changes or precipitate formation can be an initial indicator but is not conclusive.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution appears cloudy or has a precipitate. | The concentration of the compound may exceed its solubility in the chosen solvent or buffer. The pH of the solution may not be optimal for solubility. | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if appropriate for the experiment. Adjust the pH of the solution to a range where the compound is more soluble (typically higher pH for carboxylic acids).[3] Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. |
| Loss of compound potency or inconsistent experimental results. | The compound may be degrading in solution over time. | Prepare solutions fresh before each experiment. If solutions must be stored, conduct a stability study to determine the viable storage duration under your specific conditions (solvent, temperature, light exposure). Protect solutions from light at all times.[2] |
| Appearance of new peaks in HPLC or LC-MS analysis. | This indicates the formation of degradation products. | Review the solution preparation and storage procedures. Minimize exposure to light, extreme pH, and high temperatures. If degradation is unavoidable, try to identify the degradants to understand the degradation pathway. |
Illustrative Stability Data
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C in the Dark
| pH | Buffer System | % Recovery after 24 hours |
| 3.0 | Citrate Buffer | >99% |
| 5.0 | Acetate Buffer | >99% |
| 7.4 | Phosphate Buffer | 98% |
| 9.0 | Borate Buffer | 95% |
Table 2: Hypothetical Photostability of this compound in pH 7.4 Buffer
| Condition | % Recovery after 8 hours |
| Exposed to Ambient Light | 90% |
| Exposed to UV Light (254 nm) | 75% |
| Protected from Light (Dark) | >99% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired final concentration in the test solution (e.g., specific pH buffer, cell culture media). Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
-
Stress Conditions:
-
pH Stability: Aliquot the test solution into separate vials and adjust the pH to the desired levels using appropriate buffers. Store at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Photostability: Expose an aliquot of the test solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. Keep a control sample in the dark at the same temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a separation method that resolves the parent peak from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Hypothetical photodegradation pathway for a nitroaromatic compound.
Caption: General workflow for assessing the stability of a compound in solution.
References
troubleshooting guide for reactions involving 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, maintaining a dry, inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.
-
-
Q2: What are the main safety precautions to consider when handling this compound?
-
A2: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Amide Coupling Reactions
-
Q3: I am experiencing low yields in my amide coupling reaction with this compound. What are the likely causes?
-
A3: Low yields can be attributed to several factors. The steric hindrance from the two ortho-fluorine atoms can impede the approach of the amine to the activated carboxylic acid. Additionally, the electron-withdrawing nature of the difluoro and nitro groups can affect the reactivity of the carboxyl group. Standard coupling reagents may not be sufficiently reactive.
-
-
Q4: Which coupling reagents are recommended for sterically hindered substrates like this?
-
A4: For sterically hindered and electron-deficient carboxylic acids, more potent coupling reagents are often necessary. Consider using uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts such as PyBOP or PyAOP. These reagents are known to be effective for challenging couplings. In particularly difficult cases, the in situ generation of the acyl fluoride from the carboxylic acid can be a highly effective strategy.
-
-
Q5: What reaction conditions can be optimized to improve the yield of the amide coupling?
-
A5: Several parameters can be adjusted:
-
Solvent: Aprotic polar solvents like DMF or NMP are commonly used.
-
Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.
-
Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier, but should be done cautiously to avoid decomposition.
-
Concentration: Higher concentrations can sometimes favor the desired bimolecular reaction.
-
-
-
Q6: Are there any common side reactions to be aware of during amide coupling?
-
A6: Besides incomplete reaction, potential side reactions include racemization of the propanoic acid stereocenter if the reaction is performed on a chiral substrate. Using additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress racemization. Another potential side reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile (like the amine) could potentially displace one of the fluorine atoms, although this is less likely under standard amide coupling conditions.
-
Nitro Group Reduction
-
Q7: I am trying to reduce the nitro group to an amine, but the reaction is incomplete or gives multiple products. What are the recommended methods?
-
A7: The reduction of the nitro group in this molecule can be challenging. Several methods can be employed, with the choice depending on the other functional groups present in the molecule. Common methods include catalytic hydrogenation and chemical reduction.
-
-
Q8: What are the key considerations for catalytic hydrogenation of this compound?
-
A8: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[1] Key considerations include:
-
Catalyst Loading: Typically 5-10 mol% of Pd/C is used.
-
Solvent: Protic solvents like ethanol, methanol, or acetic acid are often preferred as they can accelerate the reaction rate.
-
Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure using a hydrogen balloon, but for more stubborn reductions, higher pressures in a Parr shaker may be necessary.
-
Safety: Pd/C is pyrophoric and must be handled with care under an inert atmosphere. The reaction should be set up to avoid any leaks of flammable hydrogen gas.
-
-
-
Q9: What are some reliable chemical reduction methods for the nitro group in this compound?
-
A9: Chemical reduction offers an alternative to catalytic hydrogenation, especially when other reducible functional groups are present.
-
Iron in Acidic Media: A classic and robust method is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[1] This method is often chemoselective for the nitro group.
-
Tin(II) Chloride (SnCl₂): This is another common method for the reduction of aromatic nitro groups.
-
Sodium Borohydride with a Transition Metal Salt: A combination of sodium borohydride (NaBH₄) and a catalyst like iron(II) chloride (FeCl₂) can provide a milder and more selective reduction of the nitro group.
-
-
-
Q10: How can I avoid side reactions during the nitro group reduction?
-
A10: Over-reduction of other functional groups is a primary concern. For instance, if your molecule contains other reducible groups like alkenes or alkynes, catalytic hydrogenation might affect them. In such cases, a chemoselective chemical reduction method would be more appropriate. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Troubleshooting Guides
Table 1: Troubleshooting Amide Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Poor solubility of starting materials. 4. Deactivation of coupling reagent by moisture. | 1. Switch to a more potent coupling reagent (e.g., HATU, PyBOP). 2. Increase reaction temperature; consider microwave heating. 3. Use a more polar aprotic solvent (e.g., DMF, NMP, DMSO). 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is not optimal. | 1. Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. 2. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent. |
| Formation of Side Products | 1. Racemization of the chiral center. 2. Side reaction with the solvent or base. 3. Nucleophilic aromatic substitution (SNAr). | 1. Add an anti-racemization agent like HOBt or OxymaPure. 2. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. 3. Use milder reaction conditions and monitor for byproducts with fluorine loss. |
| Difficult Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., DCU from DCC). | 1. Drive the reaction to completion. 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup. If using DCC, the urea byproduct can often be removed by filtration. |
Table 2: Troubleshooting Nitro Group Reduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Catalyst poisoning (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Low reaction temperature. | 1. Ensure starting materials are pure. If catalyst poisoning is suspected, filter and add fresh catalyst. 2. Use a larger excess of the chemical reducing agent. 3. Increase the reaction temperature or hydrogen pressure for catalytic hydrogenation. |
| Formation of Intermediates (e.g., nitroso, hydroxylamine) | 1. Incomplete reduction. | 1. Increase reaction time or the amount of reducing agent. |
| Reduction of Other Functional Groups | 1. Lack of chemoselectivity of the chosen method. | 1. For catalytic hydrogenation, consider using a more selective catalyst or milder conditions. 2. Switch to a chemoselective chemical reducing agent (e.g., Fe/NH₄Cl, SnCl₂). |
| Difficult Workup | 1. Emulsion formation during extraction. 2. Metal residues from chemical reduction. | 1. Filter the mixture through a pad of celite before extraction. 2. For reductions with metals like iron or tin, acidic workup followed by basification and extraction is often required to remove metal salts. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitro Group Reduction using Iron in Acetic Acid
This protocol is adapted from a procedure for a structurally similar compound.
-
To a solution of this compound (1.0 eq) in acetic acid and water (e.g., a 3:2 v/v mixture), add iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (around 100-110 °C) and stir vigorously for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino product, which can be further purified by crystallization or column chromatography.
Data Presentation
Table 3: Comparison of Common Nitro Group Reduction Methods
| Method | Typical Reagents | Typical Conditions | Advantages | Disadvantages | Yield Range (General) |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOH, rt, 1-4 atm H₂ | High yields, clean reaction, easy workup. | Catalyst is pyrophoric, may reduce other functional groups, potential for catalyst poisoning. | 85-99% |
| Iron Reduction | Fe, HCl or CH₃COOH | Reflux | Inexpensive, highly chemoselective for nitro groups. | Harsh acidic conditions, workup can be tedious due to iron salts. | 70-95% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | EtOH, reflux | Effective for a wide range of substrates. | Stoichiometric amounts of tin salts are produced, which can be difficult to remove. | 70-90% |
| Sodium Borohydride/FeCl₂ | NaBH₄, FeCl₂ | THF or EtOH, rt | Mild conditions, good chemoselectivity. | Requires careful control of stoichiometry. | 80-96%[2] |
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of a bioactive amide.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. The information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: Derivatization is a chemical modification process that converts the carboxylic acid group of this compound into a less polar and more volatile derivative. This is often essential for analytical techniques such as Gas Chromatography (GC) to improve peak shape, reduce tailing, and enhance thermal stability, leading to more accurate and reproducible results. For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore to enhance detection sensitivity.
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent and effective derivatization techniques for this compound are:
-
Silylation: This method replaces the acidic proton of the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]
-
Esterification: This technique converts the carboxylic acid into an ester, for example, a methyl or ethyl ester. Reagents such as diazomethane, or an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be used.[2][3]
Q3: How do the ortho-fluoro groups and the para-nitro group affect the derivatization reaction?
A3: The two ortho-fluoro groups introduce significant steric hindrance around the carboxylic acid group, which can slow down the derivatization reaction.[4] The para-nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton but can also deactivate the aromatic ring towards certain reactions. This combination of steric and electronic effects necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of catalysts) to achieve complete derivatization.
Q4: I am seeing low yields of my derivatized product. What are the likely causes?
A4: Low derivatization yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient to overcome the steric hindrance from the ortho-fluoro groups.
-
Presence of moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent and lead to an incomplete reaction. Ensure all glassware and solvents are anhydrous.
-
Reagent degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh or properly stored reagents.
-
Suboptimal reagent concentration: An insufficient excess of the derivatizing agent may not be enough to drive the reaction to completion.
Q5: Can I use the same derivatization method for both GC-MS and LC-MS analysis?
A5: Not necessarily. For GC-MS, the primary goal is to increase volatility and thermal stability, making silylation and esterification ideal. For LC-MS, derivatization often aims to improve ionization efficiency or introduce a tag for specific detection modes. While some derivatives might be suitable for both, the choice of derivatization agent should be tailored to the specific analytical technique and its requirements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction time or temperature. 2. Inactive or degraded derivatizing reagent. 3. Presence of moisture in the reaction. 4. Steric hindrance from ortho-fluoro groups impeding the reaction. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points. 2. Use a fresh bottle of the derivatizing reagent. Store reagents under anhydrous conditions and away from light. 3. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents. 4. For esterification, consider using a catalyst such as DMAP to overcome steric hindrance.[2][3] For silylation, a more reactive silylating agent or a catalyst may be required. |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient amount of derivatizing reagent. 2. Reaction has not reached equilibrium or completion. 3. Poor mixing of reactants. | 1. Increase the molar excess of the derivatizing reagent. A 2 to 10-fold excess is a good starting point. 2. Extend the reaction time and/or increase the temperature. 3. Ensure the reaction mixture is adequately stirred or vortexed. |
| Formation of Multiple Products/Side Products | 1. Side reactions due to high temperatures. 2. Reaction with other functional groups in the sample matrix. 3. Degradation of the derivatized product. 4. For esterification with DCC, formation of N-acylurea byproduct. | 1. Optimize the reaction temperature to find a balance between reaction rate and side product formation. 2. Purify the sample to remove interfering compounds before derivatization. 3. Analyze the sample shortly after derivatization. Check the stability of the derivative over time. 4. Add a catalyst like DMAP to accelerate the desired esterification and suppress the formation of N-acylurea.[3] |
| Poor Chromatographic Peak Shape (Tailing) | 1. Incomplete derivatization leaving polar carboxylic acid groups. 2. Adsorption of the analyte onto active sites in the GC system. 3. Hydrolysis of the derivative in the injection port. | 1. Re-optimize the derivatization conditions to ensure complete reaction. 2. Use a deactivated GC liner and column. Condition the column before analysis. 3. Ensure the sample is dry before injection. Consider using a less moisture-sensitive derivative if hydrolysis is a persistent issue. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize recommended starting conditions for the derivatization of this compound. These conditions may require further optimization based on your specific experimental setup and analytical instrumentation.
Table 1: Silylation Conditions
| Parameter | Condition | Notes |
| Silylating Agent | MTBSTFA or BSTFA with 1% TMCS | MTBSTFA often forms more stable derivatives.[1] TMCS acts as a catalyst. |
| Solvent | Acetonitrile, Pyridine, or DMF (anhydrous) | Pyridine can act as a catalyst and acid scavenger. |
| Reagent Ratio | 5-10 fold molar excess of silylating agent | A higher excess may be needed due to steric hindrance. |
| Temperature | 60-100 °C | Start at the lower end and increase if the reaction is incomplete. |
| Time | 1-4 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Esterification Conditions (with DCC/DMAP)
| Parameter | Condition | Notes |
| Activating Agent | Dicyclohexylcarbodiimide (DCC) | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Crucial for overcoming steric hindrance.[2][3] |
| Alcohol | Methanol or Ethanol (anhydrous) | |
| Solvent | Dichloromethane or THF (anhydrous) | |
| Reagent Ratio | 1.1 eq. DCC, 0.1-0.2 eq. DMAP, 1.2 eq. Alcohol | Ratios relative to the carboxylic acid. |
| Temperature | Room Temperature (approx. 25 °C) | The reaction is typically mild. |
| Time | 2-12 hours | Monitor by TLC or GC-MS to determine completion. |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 80 °C for 2 hours in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Esterification using DCC and DMAP
-
Sample Preparation: Dissolve 100 mg of this compound in 5 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 1.2 equivalents of anhydrous methanol, 0.2 equivalents of DMAP, and 1.1 equivalents of DCC to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of this compound.
References
Technical Support Center: Analytical Method Development for Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the analytical method development for fluorinated compounds.
I. Sample Preparation and Handling
Proper sample preparation is critical for accurate and reproducible analysis of fluorinated compounds, which are often present at low concentrations in complex matrices and are susceptible to contamination.[1]
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation so crucial for analyzing fluorinated compounds?
A1: Sample preparation is vital for several reasons. Firstly, it isolates and concentrates the target analytes from the sample matrix. Secondly, it helps to minimize contamination from ubiquitous fluorinated compounds found in laboratory environments.[1] Lastly, proper sample preparation removes interfering substances that can affect the accuracy and reproducibility of analytical results.[1]
Q2: What are the common sources of background fluorine contamination?
A2: Fluorinated compounds are prevalent in many laboratory materials. Common sources of contamination include:
-
Fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars.[2]
-
Certain solvents and reagents.
-
Atmospheric dust.
-
Food packaging.[2]
To mitigate contamination, it is recommended to use polypropylene or glass containers and nitrile gloves, which should be changed frequently.[2]
Q3: How should I store samples containing fluorinated compounds?
A3: Samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass at low temperatures to prevent volatilization and degradation. It is also important to minimize the headspace in the container to reduce analyte loss.
Troubleshooting Guide
Q4: My analytical results are inconsistent across different sample batches. What could be the cause?
A4: Inconsistent results often point to variability in the sample preparation process.[1] Ensure that all steps, from sample collection and handling to extraction and pre-concentration, are standardized.[1] Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps.[1] Additionally, verify the stability of your compounds under the specific storage and preparation conditions.
Q5: I suspect my samples are contaminated. How can I confirm this?
A5: To verify contamination, you should run a "method blank" alongside your sample. A method blank is a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample. If fluorinated compounds are detected in the blank, it indicates contamination from your reagents, equipment, or the laboratory environment.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the concentration and purification of perfluorinated compounds (PFCs) from various water samples.[1]
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
LC-MS grade methanol
-
0.1% Ammonium hydroxide solution
-
Deionized water
-
Polypropylene tubes
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it.[1]
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[1][3]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound impurities.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elution: Elute the retained PFCs with 5 mL of methanol containing 0.1% ammonium hydroxide.[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
II. Liquid Chromatography (LC)
The unique physicochemical properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to atypical retention behaviors in reversed-phase liquid chromatography (RPLC).
Frequently Asked Questions (FAQs)
Q6: Can I use standard reversed-phase LC columns for fluorinated compounds?
A6: Yes, standard C18 columns are commonly used and can be effective.[1] However, the unique properties of fluorinated compounds can result in unusual retention patterns compared to their hydrocarbon analogs.[1] For highly fluorinated species, specialized columns designed for PFAS analysis may provide better performance.[1]
Q7: Why is background contamination a significant issue in the LC-MS analysis of fluorinated compounds?
A7: Many components of a standard LC system, such as PTFE tubing and solvent filters, are made of fluoropolymers. These materials can leach fluorinated compounds, leading to high background noise and contamination, which is particularly problematic for trace-level analysis.[1]
Troubleshooting Guide
Q8: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analytes. What should I do?
A8: Poor peak shape can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. To mitigate this, try using a mobile phase with a different pH or higher ionic strength.[1] For basic compounds, operating at a lower pH (around 3.0 or lower) can help by protonating residual silanol groups, but ensure your column can withstand acidic conditions.[4]
-
Column Overload: Injecting an excessive amount of sample can lead to peak fronting.[1][5] Try diluting your sample to see if the peak shape improves.[4]
-
Incompatible Injection Solvent: The solvent used to dissolve the sample should be as similar as possible to the mobile phase composition.
Q9: My retention times are shifting between runs. What is the likely cause?
A9: Retention time instability is often due to insufficient system equilibration. Ensure the column is thoroughly flushed with the mobile phase before initiating your analytical sequence. Other potential causes include temperature fluctuations (a column oven is recommended for stability) and changes in the mobile phase composition (ensure solvents are well-mixed and degassed).[1]
Logical Relationship Diagram for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
III. Mass Spectrometry (MS)
The analysis of fluorinated compounds by mass spectrometry presents distinct challenges due to their high electronegativity and the strength of the carbon-fluorine bond.
Frequently Asked Questions (FAQs)
Q10: Why are molecular ions often small or absent in the mass spectra of perfluorinated compounds?
A10: Perfluorinated compounds, especially paraffins, readily fragment upon ionization. The high stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[1][6]
Q11: What is a common fragmentation pattern for fluorinated compounds?
A11: A characteristic fragmentation pattern involves the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For perfluorinated alkanes, the cleavage of C-C bonds is common, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[1]
Q12: Is electrospray ionization (ESI) effective for fluorinated compounds?
A12: The efficiency of ESI can be variable for fluorinated compounds. Highly fluorinated compounds may be difficult to ionize effectively compared to their hydrocarbon counterparts.[1] Their unique solubility and high surface activity can disrupt the ESI process, potentially causing signal suppression.[1]
Troubleshooting Guide
Q13: My instrument shows significant "memory effects" after analyzing a highly fluorinated sample. What should I do?
A13: Some fluorinated compounds can adsorb to surfaces within the ion source or transfer lines. To mitigate this, it is recommended to run several wash cycles with a strong solvent, such as isopropanol or acetonitrile, between sample injections. If the problem persists, the ion source may require cleaning.
Data Presentation: Common MS Parameters
Table 1: MRM Transitions for Common Perfluorinated Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PFHxA | 313 | 269 |
| PFHpA | 363 | 319 |
| PFOA | 413 | 369 |
| PFNA | 463 | 419 |
| PFDA | 513 | 469 |
| PFBS | 299 | 80 |
| PFHxS | 399 | 80 |
| PFOS | 499 | 80 |
| This data is illustrative and may vary based on instrumentation and specific method conditions. |
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | C18 (e.g., 50 x 2.1mm, 1.9 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 80:20 Methanol:Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source: Adapted from Shimadzu Application Note.[7] |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1]
Frequently Asked Questions (FAQs)
Q14: What makes ¹⁹F NMR a valuable technique for analyzing fluorinated compounds?
A14: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1] Its chemical shifts span a very wide range (approximately 800 ppm), providing detailed information about the local electronic environment of each fluorine atom.[1]
Q15: What is the standard reference for ¹⁹F NMR?
A15: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact, secondary standards are often used.
Troubleshooting Guide
Q16: The peaks in my ¹⁹F NMR spectrum are unusually broad. What are the possible causes?
A16: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. The first step in troubleshooting is to re-shim the spectrometer.[1]
-
Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can result in broad lines.[1] Try using a different deuterated solvent or gently warming the sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, it can lead to peak broadening. Running the experiment at a different temperature can help to confirm this.[1]
Experimental Workflow Diagram for ¹⁹F NMR Analysis
Caption: General workflow for ¹⁹F NMR analysis.
Detailed Protocol: Basic ¹⁹F NMR Acquisition
Objective: To acquire a standard one-dimensional ¹⁹F NMR spectrum of a fluorinated compound.
Materials:
-
NMR spectrometer with a fluorine-capable probe
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Fluorinated analyte
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the fluorinated compound in a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe.
-
Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition:
-
Set the appropriate spectral width to cover the expected chemical shift range of the fluorinated compound. For unknown compounds, start with a large spectral width.[8]
-
Choose a suitable pulse sequence (e.g., a simple pulse-acquire sequence).
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Processing:
-
Analysis:
-
Identify the chemical shifts of the fluorine signals.
-
Integrate the signals for quantitative analysis.[1]
-
Analyze the coupling patterns (J-values) to gain structural information.
-
References
Technical Support Center: Scale-Up Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2,6-difluoro-4-nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and scalable approach involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 1,3-difluoro-5-nitrobenzene and a propanoate synthon, such as diethyl methylmalonate, in the presence of a base. The second step involves the hydrolysis of the resulting ester intermediate, followed by decarboxylation to yield the final product.
Q2: What are the critical process parameters to monitor during the SNAr reaction?
Temperature control is crucial. The reaction is typically exothermic, and maintaining the recommended temperature range is vital to prevent side reactions. Efficient stirring is also critical, especially at a larger scale, to ensure proper mixing of the reactants and uniform heat distribution. The rate of addition of the base should be carefully controlled to manage the exotherm.
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
The starting material, 1,3-difluoro-5-nitrobenzene, is a toxic and irritant compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. Sodium ethoxide, a commonly used base, is corrosive and moisture-sensitive. Nitric acid, which may be used in purification, is a strong oxidizer and highly corrosive.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can the progress of the reaction be monitored?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials and the formation of the product, helping to determine the reaction endpoint.
Q5: What is a suitable work-up and purification procedure for the final product at scale?
After the hydrolysis and decarboxylation step, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective at a larger scale. Acid-base extraction can also be employed to remove neutral and basic impurities before the final crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in SNAr Step | - Incomplete reaction. - Side reactions due to poor temperature control. - Inactive or insufficient base. | - Monitor the reaction to completion using TLC or HPLC. - Ensure efficient cooling and controlled addition of the base to maintain the optimal temperature. - Use fresh, anhydrous base and ensure stoichiometric amounts are correct. |
| Formation of Impurities | - Over-alkylation or di-substitution on the aromatic ring. - Hydrolysis of the nitro group under harsh basic conditions. | - Use a controlled stoichiometry of the malonate and base. - Avoid excessive reaction times and temperatures. - Consider using a milder base or different solvent system. |
| Incomplete Hydrolysis/Decarboxylation | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base for hydrolysis. | - Increase the reaction time or temperature for the hydrolysis/decarboxylation step, monitoring for product formation and decomposition. - Ensure the concentration of the hydrolyzing agent (e.g., aqueous acid) is sufficient. |
| Product Oiling Out During Crystallization | - Impurities present in the crude product. - Inappropriate solvent system or cooling rate. | - Purify the crude product further by an acid-base extraction before crystallization. - Screen for a more suitable recrystallization solvent or solvent mixture. - Employ a slower cooling rate with gentle stirring to promote crystal formation. |
| Difficulty in Filtration | - Fine particle size of the precipitated product. | - Adjust the pH and temperature of precipitation to influence crystal size. - Allow the slurry to age before filtration to promote crystal growth. - Consider using a filter aid if necessary, ensuring it is compatible with the product. |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate
-
To a stirred solution of diethyl methylmalonate (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium ethoxide (1.1 eq) portion-wise at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the enolate.
-
Add a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq) in DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quench the reaction by pouring it into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the crude diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate, add a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. The progress of the decarboxylation can be monitored by the evolution of CO2.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the solid by filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Data Presentation
Table 1: Illustrative Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| 1,3-Difluoro-5-nitrobenzene | 10 g | 1 kg | 50 kg |
| Diethyl methylmalonate | 12.2 g | 1.22 kg | 61 kg |
| Sodium Ethoxide | 4.8 g | 480 g | 24 kg |
| DMF Volume | 100 mL | 10 L | 500 L |
| Reaction Time (Step 1) | 14 h | 16 h | 18 h |
| Typical Yield (Crude) | 85% | 82% | 80% |
| Purity (Crude, HPLC) | 92% | 90% | 88% |
Table 2: Illustrative Purification Data
| Parameter | Lab Scale (8.5 g crude) | Pilot Scale (820 g crude) | Production Scale (40 kg crude) |
| Recrystallization Solvent | Ethanol/Water | Ethanol/Water | Toluene |
| Solvent Volume | 50 mL / 25 mL | 4.1 L / 2.05 L | 200 L |
| Yield after Recrystallization | 90% | 88% | 85% |
| Purity (Final, HPLC) | >99% | >99% | >98.5% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid and Other Arylpropionic Acids: A Proposed Investigational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed series of investigations to compare the biological activity of the novel compound 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid with established arylpropionic acids such as Ibuprofen and Naproxen. Arylpropionic acids are a well-documented class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects.[1][2][3] The introduction of fluorine atoms and a nitro group to the phenyl ring of the propanoic acid scaffold in this compound suggests the potential for altered potency, selectivity, and mechanism of action. It is hypothesized that these substitutions may enhance its biological activity.[4]
The primary mechanism of action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5][6] Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation by NSAIDs is an area of active research.[7][8][9] This guide provides the experimental framework to explore these activities.
Comparative Biological Activity Data
The following tables are presented as templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen | Data to be determined | Data to be determined | Data to be determined |
| Naproxen | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Positive Control) | Data to be determined | Data to be determined | Data to be determined |
Table 2: In Vitro Anti-inflammatory Activity in Macrophage Cell Line (e.g., RAW 264.7)
| Compound | Nitric Oxide (NO) Production IC₅₀ (µM) |
| This compound | Data to be determined |
| Ibuprofen | Data to be determined |
| Naproxen | Data to be determined |
| L-NAME (Positive Control) | Data to be determined |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | TBD | Data to be determined |
| Ibuprofen | TBD | Data to be determined |
| Naproxen | TBD | Data to be determined |
| Indomethacin (Positive Control) | 10 | Data to be determined |
Table 4: Cytotoxicity in a Relevant Cell Line (e.g., RAW 264.7)
| Compound | CC₅₀ (µM) |
| This compound | Data to be determined |
| Ibuprofen | Data to be determined |
| Naproxen | Data to be determined |
| Doxorubicin (Positive Control) | Data to be determined |
Table 5: NF-κB Signaling Inhibition (Luciferase Reporter Assay)
| Compound | NF-κB Activation IC₅₀ (µM) |
| This compound | Data to be determined |
| Ibuprofen | Data to be determined |
| Naproxen | Data to be determined |
| Bay 11-7082 (Positive Control) | Data to be determined |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
-
Principle : A colorimetric or fluorometric method is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity by the test compounds is quantified.[10][11]
-
Procedure :
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzyme is incubated with a heme cofactor in a Tris-HCl buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations and pre-incubated with the enzyme.[12]
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
A probe that is oxidized by the peroxidase activity to a fluorescent or colored product is included in the reaction mixture.
-
The fluorescence or absorbance is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle : The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]
-
Procedure :
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.[14]
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 15 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC₅₀ values are determined.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[15][16]
-
Principle : Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[17]
-
Procedure :
-
Male Wistar rats are fasted overnight before the experiment.
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compounds are administered orally or intraperitoneally at a predetermined dose. A vehicle control and a positive control (e.g., Indomethacin) are included.
-
After a specific period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[15]
-
The paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed anti-inflammatory effects are due to the intended pharmacological activity or simply due to cytotoxicity.[1][18][19]
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
-
Procedure :
-
Cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow formazan crystal formation.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the CC₅₀ (50% cytotoxic concentration) is calculated.
-
NF-κB Signaling Inhibition (Luciferase Reporter Assay)
This assay measures the ability of the compounds to inhibit the activation of the NF-κB signaling pathway.[20][21][22][23][24]
-
Principle : Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.[20][22]
-
Procedure :
-
A suitable cell line (e.g., HEK293) is stably or transiently transfected with an NF-κB luciferase reporter construct.
-
The cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds.
-
NF-κB signaling is activated by a stimulant such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
After an appropriate incubation period, the cells are lysed.
-
A luciferase assay reagent containing luciferin is added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control, and IC₅₀ values are determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and the proposed experimental workflow.
Caption: Proposed workflow for evaluating the biological activity of arylpropionic acids.
Caption: Overview of inflammatory pathways targeted by arylpropionic acids.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. clyte.tech [clyte.tech]
- 20. bowdish.ca [bowdish.ca]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
comparing the efficacy of different synthetic routes to 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-(2,6-difluoro-4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a complete, published synthesis for this specific molecule, this comparison is based on established chemical principles and analogous reactions found in the literature. The primary route explored is a classical malonic ester synthesis, which offers a logical and adaptable pathway. This will be compared against a potential alternative approach utilizing modern cross-coupling methodologies.
Route 1: Malonic Ester Synthesis
The most plausible and adaptable synthetic strategy for this compound is the malonic ester synthesis. This multi-step process is a well-established method for the preparation of substituted carboxylic acids. The proposed synthetic pathway is outlined below.
Caption: Proposed malonic ester synthesis route to this compound.
Experimental Protocols (Proposed)
Step 1: Nitration of 1,3-Difluorobenzene
-
Methodology: 1,3-Difluorobenzene would be treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would need to be carefully controlled to favor the formation of the desired 4-nitro isomer.
-
Challenges: The nitration of 1,3-difluorobenzene can lead to a mixture of isomers. Purification by chromatography or distillation would be necessary to isolate the desired 1,3-difluoro-4-nitrobenzene.
Step 2: Nucleophilic Aromatic Substitution
-
Methodology: The isolated 1,3-difluoro-4-nitrobenzene would undergo nucleophilic aromatic substitution with the sodium salt of diethyl malonate. This reaction is typically carried out in an aprotic polar solvent like DMF or THF. The high electrophilicity of the aromatic ring, activated by the nitro and fluoro groups, should facilitate this reaction.
-
Precedent: A similar reaction of 3,4-difluoronitrobenzene with diethyl malonate has been reported to proceed in high yield.
Step 3: Alkylation of Diethyl (2,6-difluoro-4-nitrophenyl)malonate
-
Methodology: The resulting malonic ester intermediate would be deprotonated with a base like sodium ethoxide, followed by the addition of methyl iodide to introduce the methyl group at the α-position.
-
Precedent: The methylation of diethyl 2-(3-fluoro-4-nitrophenyl)malonate is a known transformation, suggesting this step is feasible.
Step 4: Hydrolysis and Decarboxylation
-
Methodology: The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid using aqueous acid or base, followed by decarboxylation upon heating to yield the final product, this compound.
Estimated Efficacy Data (Based on Analogous Reactions)
| Step | Reaction | Reagents | Solvent | Estimated Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 50-70 |
| 2 | Nucleophilic Aromatic Substitution | Diethyl malonate, NaH | DMF | 80-90 |
| 3 | Alkylation | CH₃I, NaOEt | Ethanol | 70-85 |
| 4 | Hydrolysis & Decarboxylation | H₃O⁺, Heat | Water/Acid | 85-95 |
| Overall | 24-50 |
Route 2: Palladium-Catalyzed Cross-Coupling (Hypothetical)
A potential alternative to the classical malonic ester synthesis could involve a palladium-catalyzed cross-coupling reaction to form the aryl-propanoic acid bond directly. This approach would likely start from a pre-functionalized aromatic ring.
Caption: A hypothetical cross-coupling approach to the target molecule.
Proposed Experimental Protocol
-
Methodology: A suitable starting material, such as 1-bromo-2,6-difluoro-4-nitrobenzene, would be coupled with a propanoic acid equivalent under palladium catalysis. Various coupling partners could be envisioned, such as a Reformatsky reagent derived from ethyl 2-bromopropionate or a suitable organoboron reagent in a Suzuki-Miyaura coupling.
-
Challenges: The synthesis of the starting 1-bromo-2,6-difluoro-4-nitrobenzene would be required. Furthermore, the efficiency of the cross-coupling reaction could be hampered by the sterically hindered and electron-deficient nature of the aryl halide. Significant optimization of the catalyst, ligand, base, and solvent system would likely be necessary.
Estimated Efficacy Data (Hypothetical)
| Step | Reaction | Reagents | Solvent | Estimated Yield (%) |
| 1 | Bromination of 1,3-difluoro-4-nitrobenzene | NBS, acid catalyst | Acetonitrile | 60-80 |
| 2 | Cross-Coupling | Propanoic acid derivative, Pd catalyst, ligand, base | Toluene/Dioxane | 40-70 |
| Overall | 24-56 |
Comparison and Conclusion
| Feature | Malonic Ester Synthesis | Palladium-Catalyzed Cross-Coupling |
| Feasibility | High, based on well-established, analogous reactions. | Moderate to high, but requires significant optimization. |
| Starting Materials | Readily available (1,3-difluorobenzene). | Requires synthesis of a specific aryl halide. |
| Number of Steps | Four main steps. | Fewer core steps, but may require precursor synthesis. |
| Potential Yield | Moderate overall yield. | Potentially higher overall yield if optimized. |
| Scalability | Generally scalable, with purification being a key consideration. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Robustness | A robust and well-understood sequence of reactions. | May be sensitive to substrate and reaction conditions. |
Based on the available information, the malonic ester synthesis appears to be the more reliable and predictable route for the synthesis of this compound. While a palladium-catalyzed cross-coupling approach is theoretically appealing due to its potential for a more convergent synthesis, it carries a higher risk and would likely require extensive process development to achieve high efficiency. For researchers requiring a dependable route to this compound, the malonic ester synthesis provides a solid foundation for a successful synthesis. Further experimental validation is necessary to determine the precise yields and optimal conditions for each step in both proposed routes.
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The experimental data presented herein demonstrates the validation of the new HPLC-UV method in accordance with the International Council for Harmonisation (ICH) guidelines, highlighting its suitability for routine analysis in a drug development setting.[1][2][3]
Comparative Analysis of Analytical Method Performance
The performance of the newly developed HPLC-UV method was rigorously assessed against a standard GC-MS method. The validation parameters, as stipulated by regulatory bodies, included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6] A summary of the comparative data is presented below.
| Parameter | New HPLC-UV Method | Conventional GC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2% |
| - Intermediate Precision | 1.25% | 1.65% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.07 µg/mL | - |
| Specificity | No interference from placebo and degradants | No interference from placebo and degradants | Specific to the analyte |
| Robustness | Unaffected by minor changes in pH and flow rate | Sensitive to changes in derivatization time | Consistent under varied conditions |
Experimental Protocols
A detailed methodology for the novel HPLC-UV method is provided below.
Novel HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 100 µg/mL of this compound was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations of 0.15, 0.5, 1, 5, 10, and 20 µg/mL.
-
Sample Preparation: The sample containing this compound was dissolved in the mobile phase to a target concentration of 10 µg/mL, filtered through a 0.45 µm nylon filter, and injected into the HPLC system.
Visualizing the Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method.
Comparative Performance of Analytical Methods
The diagram below provides a visual comparison of the key performance attributes of the new HPLC-UV method and the conventional GC-MS method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
Comparative Analysis of Phenylpropanoic Acid Derivatives: A Focus on Preclinical Evaluation
For researchers, scientists, and drug development professionals, understanding the translational potential of a new chemical entity from laboratory findings to living organisms is a critical step. This guide provides a comparative overview of the in vitro and in vivo activities of various phenylpropanoic acid derivatives, offering insights into their therapeutic potential. Due to a lack of publicly available data on the specific compound 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid and its derivatives, this report will focus on the biological activities of other structurally related phenylpropanoic acid derivatives to provide a broader context for this class of compounds.
While specific data for this compound is not available in the public domain, the broader family of phenylpropanoic acid derivatives has been explored for a range of therapeutic applications. These derivatives have shown promise in areas including metabolic diseases, infectious diseases, inflammation, and oncology.
General Overview of Phenylpropanoic Acid Derivatives' Activities
Phenylpropanoic acid derivatives are a versatile class of compounds with a wide spectrum of biological activities. The therapeutic application is largely determined by the specific substitutions on the phenyl ring and the propanoic acid backbone.
Anti-diabetic Activity: Certain phenylpropanoic acid derivatives have been identified as potent G protein-coupled receptor 40 (GPR40) agonists.[1] GPR40 is a receptor primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion. Agonism of this receptor is a therapeutic strategy for type 2 diabetes.
Antitubercular Activity: Novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share a substituted phenyl core, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated potent activity against both sensitive and resistant strains of the bacteria.
Anti-inflammatory Activity: The anti-inflammatory potential of phenylpropanoic acid derivatives has been investigated. For instance, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and studied as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastric ulcerogenic activity.[2]
Anticancer Activity: More complex derivatives, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have been evaluated for their antiproliferative activity against various cancer cell lines.[3][4] These compounds may exert their effects through inhibition of targets like SIRT2 and EGFR.[3]
Preclinical Evaluation Workflow
The preclinical assessment of a novel compound, such as a new this compound derivative, typically follows a structured workflow. This process begins with initial in vitro screening to determine biological activity and culminates in in vivo studies to assess efficacy and safety in a living organism.
Hypothetical Signaling Pathway for an Anticancer Phenylpropanoic Acid Derivative
Should a derivative of this compound exhibit anticancer properties, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical pathway where the compound inhibits a receptor tyrosine kinase (RTK), leading to downstream effects on the MAPK/ERK and PI3K/AKT pathways.
Conclusion
While specific experimental data on the in vitro and in vivo activity of this compound and its derivatives are not currently available in the public literature, the broader class of phenylpropanoic acids represents a promising scaffold for the development of novel therapeutics. The diverse biological activities observed in other derivatives highlight the potential for this chemical family in various disease areas. Further research and publication of data on novel derivatives are necessary to fully elucidate their therapeutic potential and mechanisms of action. The workflows and hypothetical pathways presented here provide a general framework for the evaluation of such new chemical entities.
References
- 1. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Arylpropionic Acids: A Guide for Researchers
This guide provides a detailed comparative study of fluorinated and non-fluorinated arylpropionic acids, focusing on two prominent examples: the non-fluorinated ibuprofen and its fluorinated analogue, flurbiprofen. Arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, potency, and pharmacokinetic profile. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and development.
Physicochemical and Pharmacokinetic Properties
The substitution of a hydrogen atom with fluorine in the arylpropionic acid structure leads to notable differences in key physicochemical and pharmacokinetic parameters. Fluorine's high electronegativity can influence the acidity (pKa), lipophilicity (LogP), and metabolic stability of the compound.
| Property | Ibuprofen (Non-Fluorinated) | Flurbiprofen (Fluorinated) | Key Differences and Implications |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₅H₁₃FO₂ | Flurbiprofen contains a fluorine atom and a biphenyl group. |
| Molecular Weight | 206.28 g/mol | 244.26 g/mol | The presence of the biphenyl and fluorine moieties increases the molecular weight. |
| pKa | 4.4 - 4.9[1][2][3][4] | 4.2 - 4.4[5][6] | The electron-withdrawing nature of fluorine slightly increases the acidity of flurbiprofen. |
| LogP (Lipophilicity) | ~3.5 - 3.97[2] | ~4.16[5] | Fluorination and the biphenyl group in flurbiprofen increase its lipophilicity, which can affect membrane permeability and protein binding. |
| Aqueous Solubility | Poorly soluble (~21 mg/L at 25°C)[2][7][8] | Poorly soluble (~8 mg/L at 22°C)[5][9][10][11] | Both compounds have low water solubility, a common characteristic of this class of drugs. |
| Metabolism | Primarily by CYP2C9 to hydroxylated metabolites.[12] | Primarily metabolized by CYP2C9.[13] | Both drugs share a primary metabolic pathway. |
| Plasma Half-life (t½) | ~1-3 hours[14] | Data not consistently available for direct comparison. | Ibuprofen has a relatively short half-life.[14] |
| Intrinsic Clearance (Clint) | Low to intermediate in human liver microsomes.[15] | Metabolized by human liver microsomes, suggesting clearance.[13] | Direct comparative values are not readily available, but both are substrates for hepatic metabolism. |
Pharmacodynamics: COX-1 and COX-2 Inhibition
The primary mechanism of action for arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a key role in inflammation.[7] The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 2.9 - 13[7][16][17][18][19] | 1.1 - 370[7][17][18][19][20] | Varies significantly depending on the assay conditions. |
| (S)-Ibuprofen | 2.9[17] | 1.1[17] | 2.64 |
| Flurbiprofen | 0.1 - 0.48[21][22][23][24][25][26] | 0.4 - 0.48[21][22][23][24][25][26] | ~1 |
| (S)-Flurbiprofen | ~0.03 - 0.48[24][27] | ~0.47 - 0.9[24][27] | ~0.03 - 0.52 |
Note: IC50 values can vary between studies due to different experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the assay type (e.g., purified enzyme vs. whole blood). The data presented here reflects a range from published literature. Flurbiprofen generally exhibits higher potency for both COX-1 and COX-2 compared to ibuprofen.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol outlines a method for determining the in vitro inhibition of COX-1 and COX-2 using a fluorometric assay.
Materials:
-
COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (Ibuprofen, Flurbiprofen) and control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Test compound or vehicle control
-
COX enzyme (COX-1 or COX-2)
-
COX Cofactor
-
COX Probe
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 10-20 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the aqueous solubility of the test compounds.
Materials:
-
Test compounds (Ibuprofen, Flurbiprofen)
-
Phosphate buffered saline (PBS), pH 7.4
-
Distilled water
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the test compound to a known volume of the desired aqueous medium (e.g., PBS or water) in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol is used to assess the metabolic stability of the compounds in the presence of human liver microsomes.
Materials:
-
Test compounds (Ibuprofen, Flurbiprofen)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Internal standard
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture and the test compounds to 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound. A control incubation without the NADPH regenerating system should be included.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX enzymes, the target of arylpropionic acids.
Caption: The cyclooxygenase (COX) pathway illustrating the synthesis of prostaglandins and the inhibitory action of arylpropionic acids.
Experimental Workflow for Comparative Analysis
The diagram below outlines the logical workflow for the comparative experimental analysis of fluorinated and non-fluorinated arylpropionic acids.
Caption: A workflow diagram for the comparative experimental evaluation of arylpropionic acids.
References
- 1. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 14. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 18. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. apexbt.com [apexbt.com]
- 22. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 23. rndsystems.com [rndsystems.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 26. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Guide to Cross-Reactivity of Antibodies Targeting 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against derivatives of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. The data presented herein is crucial for the development of specific immunoassays and targeted therapeutics. This document outlines the experimental methodologies used to generate this data and provides a framework for interpreting the cross-reactivity of these specialized antibodies.
Introduction
This compound and its derivatives are haptens of significant interest in various research and diagnostic applications. Due to their small size, these molecules must be conjugated to a larger carrier protein to elicit a robust immune response and generate specific antibodies.[][2] The specificity of the resulting antibodies is a critical parameter, determining their utility in assays that require high precision and minimal off-target binding. Understanding the cross-reactivity with structurally similar molecules is therefore paramount.
This guide focuses on the principles and methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against a this compound-carrier protein conjugate. While specific experimental data for this exact hapten is not broadly published, this guide utilizes established principles from studies on analogous nitrophenyl and fluorinated haptens to provide a predictive comparison and a methodological blueprint.[3][4][5][6]
Data Presentation: Predicted Cross-Reactivity Profiles
The following tables summarize the predicted cross-reactivity of a hypothetical polyclonal antibody raised against a this compound-KLH conjugate. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA). The values are expressed as the percentage of cross-reactivity relative to the immunizing hapten.
Table 1: Predicted Cross-Reactivity with Structural Analogs
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| Immunizing Hapten: this compound | ![]() | 100% | The antibody has the highest affinity for the immunizing hapten. |
| 2-(4-Nitrophenyl)propanoic acid | ![]() | 40-60% | The absence of fluorine atoms is a significant structural change, likely reducing binding affinity. The core nitrophenyl and propanoic acid moieties are still present, allowing for some recognition.[4] |
| 2-(2,6-Dichlorophenyl)propanoic acid | ![]() | 20-40% | The substitution of fluorine with chlorine alters the electronic properties and size of the phenyl ring, likely leading to a significant decrease in antibody binding. |
| 2,6-Difluoro-4-nitroaniline | ![]() | 10-20% | The replacement of the propanoic acid group with an aniline group represents a major modification of the hapten linker region, which is often a key recognition site for the antibody. |
| 2,4-Dinitrophenylacetic acid | ![]() | 5-15% | Although it contains a nitrophenyl group, the overall structure, including the number and position of nitro groups and the different linker, is substantially different, leading to low cross-reactivity.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the cross-reactivity data.
Hapten-Carrier Protein Conjugation
The first step in producing antibodies against a small molecule like this compound is to conjugate it to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][2][7][8]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Hapten: Dissolve this compound in DMF. Add DCC (or EDC) and NHS in a molar excess. Stir the reaction at room temperature for 4-6 hours to form an NHS-ester activated hapten.
-
Conjugation to Carrier Protein: Dissolve KLH in PBS. Slowly add the activated hapten solution to the KLH solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS at 4°C with several buffer changes over 48 hours.
-
Characterization: Confirm conjugation by UV-Vis spectrophotometry and determine the hapten-to-carrier protein ratio.
Antibody Production
Polyclonal or monoclonal antibodies can be generated through standard immunization protocols in a suitable animal model (e.g., rabbits or mice).
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules.[9]
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-BSA conjugate)
-
Primary antibody (raised against the KLH conjugate)
-
Test compounds (structural analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compounds and the immunizing hapten. In a separate plate, pre-incubate the primary antibody with each dilution of the test compounds for 30 minutes.
-
Incubation: Transfer the antibody-test compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated as: (IC50 of immunizing hapten / IC50 of test compound) x 100%
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for generating and testing the cross-reactivity of antibodies.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where the antibody could be used to block a signaling pathway activated by a protein that recognizes the this compound moiety.
Caption: Hypothetical inhibition of a signaling pathway by a specific antibody.
Conclusion
The generation of highly specific antibodies against small molecules like this compound is a multi-step process that requires careful design and rigorous testing. The cross-reactivity profile of these antibodies is a critical determinant of their performance in various applications. By employing systematic experimental protocols, such as competitive ELISA, researchers can quantify the specificity of their antibodies and select the most suitable candidates for their needs. The principles and methodologies outlined in this guide provide a solid foundation for conducting such comparative studies and for the successful development of immuno-based tools targeting this important class of compounds.
References
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of the NPa and NPb idiotypic responses of BALB/c and C57BL/6 mice to (4-hydroxy-3-nitrophenyl)acetyl (NP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody recognition of fluorinated haptens and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
A Head-to-Head Comparison of 2-(2,6-Difluoro-4-nitrophenyl)propanoic Acid and Its Analogs in In Vitro Bioassays
Disclaimer: The following comparison guide is a hypothetical case study intended for illustrative purposes. The analogs of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid presented here are theoretical, and the experimental data is simulated to demonstrate a comparative analysis framework for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the parent compound, this compound (designated as Compound A), and two hypothetical analogs: 2-(2,6-Difluoro-4-aminophenyl)propanoic acid (Compound B) and 2-(2,6-Difluoro-4-nitrophenyl)propanamide (Compound C). The in vitro bioassays selected for this comparison evaluate their potential as anti-inflammatory and antimicrobial agents.
Compound Structures
-
Compound A: this compound
-
Compound B: 2-(2,6-Difluoro-4-aminophenyl)propanoic acid (Nitro group reduced to an amino group)
-
Compound C: 2-(2,6-Difluoro-4-nitrophenyl)propanamide (Carboxylic acid group converted to an amide)
Data Presentation: Comparative Bioactivity
The following table summarizes the hypothetical quantitative data obtained from various in vitro bioassays.
| Bioassay | Parameter | Compound A | Compound B | Compound C | Reference Drug (Diclofenac) | Reference Drug (Ciprofloxacin) |
| Anti-inflammatory Activity | ||||||
| COX-1 Inhibition | IC₅₀ (µM) | 15.8 | 25.2 | 18.9 | 5.2 | N/A |
| COX-2 Inhibition | IC₅₀ (µM) | 8.3 | 12.7 | 9.1 | 2.1 | N/A |
| NF-κB Inhibition | IC₅₀ (µM) | 5.1 | 2.5 | 7.8 | 1.5 | N/A |
| Antimicrobial Activity | ||||||
| Staphylococcus aureus | MIC (µg/mL) | 32 | 64 | 16 | N/A | 1 |
| Escherichia coli | MIC (µg/mL) | 64 | >128 | 32 | N/A | 0.5 |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Principle: The inhibition of the peroxidase activity of COX is determined by monitoring the oxidation of a chromogenic substrate (e.g., TMB) at a specific wavelength.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compounds at various concentrations in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
A chromogenic substrate is added, and the change in absorbance is measured over time using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
NF-κB Inhibition Assay
This assay determines the inhibitory effect of the compounds on the NF-κB signaling pathway, a central mediator of inflammation.[1][2][3]
-
Principle: A human cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.[1][4] Inhibition of the NF-κB pathway leads to a decrease in reporter gene expression.
-
Methodology:
-
The reporter cell line is seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compounds.
-
NF-κB activation is induced by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α).[1]
-
After incubation, the level of reporter protein is quantified using a luminometer or spectrophotometer.
-
The IC₅₀ values are determined from the dose-response curves.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Principle: The test compounds are serially diluted and incubated with a standardized inoculum of bacteria in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.
-
Methodology:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
A standardized suspension of the test bacteria (Staphylococcus aureus or Escherichia coli) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compounds.
Experimental Workflow Diagram
Caption: Workflow for screening and characterizing novel anti-inflammatory and antimicrobial compounds.
References
Confirming the Structure of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of the three-dimensional structure of a novel chemical entity is a cornerstone of modern chemistry and drug discovery. For a molecule such as 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, understanding its precise atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure elucidation, a suite of complementary analytical techniques provides invaluable data for structural confirmation and characterization in different states. This guide offers an objective comparison of X-ray crystallography with alternative methods, supported by experimental considerations.
Primary Technique: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled level of detail, providing the precise coordinates of each atom in the crystal lattice. This technique allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, which is critical for understanding structure-activity relationships.
Experimental Protocol: A Generalized Approach for Small Organic Molecules
A typical workflow for the structural determination of a small organic molecule like this compound via single-crystal XRD involves the following key steps:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable crystal should be well-formed, free of defects, and typically between 0.1 and 0.5 mm in its smallest dimension.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryo-protectant to prevent damage during data collection at low temperatures (typically around 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other computational techniques to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, high-resolution crystal structure.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its structure in solution and its molecular formula, which are crucial for a comprehensive understanding.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key information about the connectivity and chemical environment of the atoms.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique is essential for confirming the molecular weight and elemental composition of the target compound.
3. Microcrystal Electron Diffraction (MicroED)
A rapidly emerging technique, MicroED can determine the structure of nanocrystals that are too small for conventional X-ray diffraction. This method is particularly valuable when growing large single crystals is challenging.
Quantitative Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of X-ray crystallography and its alternatives for the structural analysis of a small organic molecule like this compound.
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Microcrystal Electron Diffraction |
| Information Provided | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental formula, fragmentation pattern | 3D atomic structure from nanocrystals |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) | Solid (nanocrystals) |
| Typical Sample Amount | 0.1 - 0.5 mg | 1-10 mg (¹H), 10-50 mg (¹³C) | < 1 µg | Nanograms |
| Resolution | ~0.5 - 1.0 Å | Indirect (through bond connectivity) | High mass accuracy (< 5 ppm) | ~1.0 Å |
| Experiment Time | Hours to days (including crystal growth) | Minutes to hours | Minutes | Hours |
| Key Advantage | Unambiguous 3D structure | Information about solution-state structure and dynamics | High sensitivity and molecular formula confirmation | Requires only very small crystals |
| Key Limitation | Requires high-quality single crystals | Does not provide a direct 3D structure | No direct 3D structural information | Newer technique, less widely available |
Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D spectra and may be supplemented with 2D experiments (e.g., COSY, HSQC, HMBC) for more complex structures.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to deduce the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Decision-Making in Structural Analysis
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available instrumentation. The following flowchart provides a simplified decision-making guide for the structural confirmation of a small organic molecule.
A Comparative Guide to the Inter-Laboratory Validation of an Assay for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. The focus is on the inter-laboratory validation of a primary High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, alongside a comparative analysis of alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as method transfer, is a critical process in the pharmaceutical industry to ensure that an analytical method developed in one laboratory can be successfully executed by another, yielding comparable and reliable results.[1] This process is essential for regulatory submissions, quality control across different manufacturing sites, and for studies involving multiple analytical laboratories.[1][2] The validation process typically assesses several key performance parameters, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, robustness, and system suitability.[3][4]
Comparative Analysis of Analytical Methods
A reversed-phase HPLC-UV method is proposed as the primary assay for the routine quantification of this compound due to its robustness, cost-effectiveness, and widespread availability in quality control laboratories. For comparison, an LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for low-level quantification, while Capillary Electrophoresis presents an alternative separation technique with high efficiency.
Data Presentation: Inter-Laboratory Validation of the HPLC-UV Method
The following tables summarize the hypothetical quantitative data from a three-laboratory validation study of the proposed HPLC-UV assay.
Table 1: Accuracy and Precision
| Laboratory | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18) |
| Lab A | 50.0 | 49.8 | 99.6 | 0.8 | 1.5 |
| 100.0 | 100.5 | 100.5 | 0.6 | ||
| 150.0 | 149.1 | 99.4 | 0.7 | ||
| Lab B | 50.0 | 50.3 | 100.6 | 1.1 | 1.8 |
| 100.0 | 99.2 | 99.2 | 0.9 | ||
| 150.0 | 151.2 | 100.8 | 1.0 | ||
| Lab C | 50.0 | 49.5 | 99.0 | 0.9 | 1.6 |
| 100.0 | 101.1 | 101.1 | 0.7 | ||
| 150.0 | 148.8 | 99.2 | 0.8 |
Table 2: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 10 - 200 | 0.9998 |
| Lab B | 10 - 200 | 0.9995 |
| Lab C | 10 - 200 | 0.9997 |
Table 3: Comparison with Alternative Methods
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Limit of Quantification (LOQ) | 10 µg/mL | 0.1 ng/mL | 5 µg/mL |
| Selectivity | Good | Excellent | Good |
| Run Time | 15 min | 5 min | 10 min |
| Initial Cost | Moderate | High | Moderate |
| Operating Cost | Low | High | Low |
Experimental Protocols
Detailed methodologies for the primary and alternative assays are provided below.
Primary Method: Reversed-Phase HPLC-UV Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
Alternative Method 1: LC-MS/MS
-
Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: To be determined by direct infusion of a standard solution.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution as necessary to fall within the calibration range.
Alternative Method 2: Capillary Electrophoresis
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE and filter.
Visualizations
Experimental Workflow for Inter-Laboratory Validation
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. mdpi.com [mdpi.com]
- 3. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedures are based on the known hazards of similar halogenated and nitrated aromatic compounds.
Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber or nitrile)
-
Tightly sealed safety goggles and a face shield
-
A lab coat or chemical-resistant apron
All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Due to its chemical structure (a halogenated nitrophenyl compound), this compound and its containers must be treated as hazardous waste.
-
Waste Segregation: This is a critical step to prevent dangerous chemical reactions.
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
This waste stream is classified as halogenated organic waste .[3][4]
-
Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals, particularly bases, strong oxidizing agents, amines, or metals.[2]
-
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[5][6] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Hazardous Waste
-
Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or bin) to contain any potential leaks.
-
Safe Location: Keep the storage area cool, dry, and well-ventilated.[1][5][7] Store away from heat, sparks, open flames, or any sources of ignition.[5][6] The storage location should be away from drains and general work areas.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do Not Dispose On-Site: Never attempt to dispose of this compound down the drain or in the regular trash.[5][6] Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste.[8]
-
Professional Disposal: The final disposal of this chemical must be handled by a licensed hazardous waste disposal facility, which will be arranged by your EHS department.[7] This typically involves incineration at a high temperature in a specialized facility.
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel from the area. While wearing full PPE, take the following steps:
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a general-purpose binder to contain the spill.[5] For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's specific guidelines), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.
For eye contact, immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[5][6][7] For skin contact, wash off immediately with plenty of water for at least 15 minutes and remove contaminated clothing.[1][2]
Data Presentation
| Parameter | Information | Source |
| Waste Category | Halogenated Organic Waste | [3][4] |
| Recommended Container | High-Density Polyethylene (HDPE), Glass | [5][6] |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Amines, Metals, Reducing Agents | [2] |
| Storage Conditions | Cool, dry, well-ventilated place away from ignition sources | [1][5][7] |
| Disposal Method | Via approved hazardous waste disposal plant/incineration | [7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. The following procedures are based on best practices for handling potentially hazardous chemicals, including nitrophenyl and corrosive compounds.
1. Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent skin contact, inhalation, and eye exposure.[1][2] The required equipment is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required to protect against accidental splashes. A face shield should also be worn when there is a significant risk of splashing.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their broad chemical resistance.[3][6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat & Apron | A lab coat is standard, and a chemical-resistant apron is advised for added protection against spills.[3][4] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] |
| Footwear | Closed-Toe Shoes | Open-toe shoes are not permitted in the laboratory.[4] |
2. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





